5-Azaindole
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSKXJVMVSSSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181563 | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-34-1 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Azaindole scaffold as a privileged structure in drug discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 5-azaindole core, a bioisosteric analog of the indole scaffold, has solidified its status as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to engage in diverse biological interactions have made it a cornerstone in the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the this compound scaffold, its applications, quantitative pharmacological data, key experimental protocols, and the signaling pathways it modulates.
The this compound Scaffold: A Profile of a Privileged Structure
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for drug discovery. The this compound, a bicyclic heterocycle composed of a fused pyridine and pyrrole ring, exemplifies this concept.
The strategic placement of a nitrogen atom at the 5-position of the indole ring system imparts several advantageous physicochemical properties:
-
Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This dual functionality allows for critical interactions within the ATP-binding pockets of many kinases.
-
Bioisosterism: this compound serves as an effective bioisostere for indole and purine systems, enabling it to mimic the binding modes of endogenous ligands.
-
Improved Physicochemical Properties: Compared to its indole counterpart, the azaindole scaffold can offer enhanced aqueous solubility, modulated lipophilicity (LogP), and a different pKa profile, which can lead to improved pharmacokinetic and pharmacodynamic properties.
-
Novel Intellectual Property: The modification of the indole core provides an avenue for creating novel chemical entities with distinct patentability.
These attributes have led to the successful development of numerous this compound-containing compounds that have entered clinical trials and received FDA approval.
Quantitative Analysis of this compound-Based Kinase Inhibitors
The versatility of the this compound scaffold is evident in the breadth of kinase targets it has been successfully used to inhibit. The following tables summarize the quantitative pharmacological data for key this compound and other azaindole-based drugs and clinical candidates.
| Compound Name (Brand Name) | Isomer | Primary Target(s) | IC50 / Ki | Therapeutic Area |
| Vemurafenib (Zelboraf®) | 7-Azaindole | BRAF V600E | IC50: 31 nM[1][2] | Metastatic Melanoma |
| Wild-type BRAF | IC50: 100-160 nM[3] | |||
| C-Raf | IC50: 6.7-48 nM[3] | |||
| Pexidartinib (Turalio®) | This compound | CSF1R | IC50: 13-20 nM[4] | Tenosynovial Giant Cell Tumor |
| c-Kit | IC50: 10-16 nM | |||
| FLT3 | IC50: 160 nM | |||
| Decernotinib (VX-509) | 7-Azaindole | JAK3 | Ki: 2.5 nM | Rheumatoid Arthritis |
| JAK1 | Ki: 11 nM | |||
| JAK2 | Ki: 13 nM | |||
| TYK2 | Ki: 11 nM |
Key Signaling Pathways and Mechanisms of Action
A significant number of this compound-based inhibitors target kinases within critical cell signaling pathways that are often dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a prime example.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many melanomas, a specific mutation (V600E) in the BRAF kinase leads to constitutive activation of this pathway, driving uncontrolled cell growth.
Vemurafenib, a potent inhibitor of the BRAF V600E mutant, contains a 7-azaindole scaffold. It acts as an ATP-competitive inhibitor, blocking the downstream signaling cascade and thereby inhibiting tumor cell proliferation.
Experimental Protocols
The evaluation of novel this compound-based compounds requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Synthesis of the this compound Core
A common synthetic route to the this compound scaffold involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.
Representative Protocol: Suzuki Coupling and Cyclization
-
Reaction Setup: To a solution of a suitable bromopyridine derivative in a solvent such as 1,4-dioxane, add a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.
-
Cyclization: Treat the intermediate with a strong base, such as sodium hydride or potassium tert-butoxide, in a polar aprotic solvent like DMF or THF at elevated temperatures to induce cyclization.
-
Final Purification: After quenching the reaction, perform an aqueous work-up and purify the final this compound product by chromatography or recrystallization.
BRAF V600E Kinase Inhibition Assay (LanthaScreen™)
This is a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of a test compound.
Materials:
-
BRAF V600E kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (e.g., a this compound derivative)
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare a solution of BRAF V600E kinase and the europium-labeled antibody in assay buffer. Prepare a separate solution of the Alexa Fluor™ 647-labeled tracer.
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Assay Plate Setup: Add the BRAF V600E/antibody solution to the wells of a microplate.
-
Compound Addition: Add the test compound dilutions to the respective wells.
-
Reaction Initiation: Add the tracer solution to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Data Acquisition: Measure the FRET signal using a microplate reader.
-
Data Analysis: Plot the FRET signal against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Antiproliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent reagent (e.g., DMSO or a specialized solubilizing agent)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.
Western Blot Analysis of MAPK Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, such as ERK.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on ERK phosphorylation.
Drug Discovery Workflow for this compound-Based Kinase Inhibitors
The development of a novel this compound-based kinase inhibitor follows a structured workflow from initial concept to potential clinical application.
This workflow involves target identification, high-throughput screening of compound libraries (which may include this compound fragments), hit-to-lead optimization to improve potency and selectivity, lead optimization focusing on structure-activity relationships (SAR) and ADME (absorption, distribution, metabolism, and excretion) properties, preclinical in vivo studies, and finally, clinical trials in humans.
Conclusion
The this compound scaffold continues to be a remarkably versatile and productive starting point for the discovery of potent and selective therapeutic agents, especially in the realm of kinase inhibition. Its inherent structural and electronic features provide a robust foundation for medicinal chemists to design next-generation targeted therapies. The methodologies and data presented in this guide underscore the importance of this privileged structure and provide a framework for its continued exploration in drug discovery.
References
A Technical Guide to the Physicochemical Properties of 5-Azaindole and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of azaindole scaffolds into drug candidates represents a significant advancement in medicinal chemistry. The introduction of a nitrogen atom into the indole ring system not only creates novel chemical entities but also profoundly influences the molecule's physicochemical properties, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth comparison of the core physicochemical properties of 5-azaindole against its isomers (4-azaindole, 6-azaindole, and 7-azaindole), offering a valuable resource for researchers in drug design and development.
Comparative Physicochemical Data
The substitution of a carbon atom with nitrogen in the benzene portion of the indole scaffold results in four positional isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly subtle change leads to significant variations in key physicochemical parameters such as acidity/basicity (pKa), lipophilicity (logP/logD), and aqueous solubility. These properties, in turn, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[1][2] The following tables summarize the available quantitative data for these properties, providing a clear comparison between the isomers.
| Property | 4-Azaindole | This compound | 6-Azaindole | 7-Azaindole | Indole (for comparison) |
| pKa | 6.94[3], 4.85[4] | 8.26[3], 8.42 | 7.95, 5.61 | 4.59, 3.67 | ~16.2 (NH), -3.6 (C3-H) |
| Aqueous Solubility (μg/mL) | 932 | 419 | 487 | 936 | 16 |
| logD (at pH 6.5) | 0.9 | 1.2 | 1.5 | 1.8 | 1.9 |
| Melting Point (°C) | 88-89 | Not widely reported | Not widely reported | 105-107 | 52-54 |
| Dipole Moment (Debye) | Data not readily available | Data not readily available | Data not readily available | Data not readily available | ~2.11 |
Note: pKa values can vary based on the experimental or computational method used. The values presented here are from different sources and illustrate the range of reported values.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery. Below are detailed methodologies for key experiments cited in the literature.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For heterocyclic compounds like azaindoles, which can act as both weak acids (NH proton) and weak bases (pyridine nitrogen), potentiometric titration is a standard method for pKa determination.
Methodology:
-
Sample Preparation: A precise amount of the azaindole isomer is dissolved in a suitable solvent, typically a co-solvent system like methanol/water or DMSO/water, to create a solution of known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration Process: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the compound has been neutralized. For polyprotic species, multiple inflection points may be observed, corresponding to different pKa values.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Methodology:
-
Solvent Saturation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of the azaindole isomer is dissolved in the aqueous or organic phase.
-
Partitioning: A precise volume of the prepared solution is mixed with a precise volume of the other phase in a sealed container (e.g., a screw-cap vial).
-
Equilibration: The mixture is agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient period (e.g., 24 hours) to allow for complete partitioning and equilibration.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this process.
-
Concentration Analysis: The concentration of the azaindole isomer in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a critical property that influences drug absorption and bioavailability. The shake-flask method is a gold-standard technique for determining equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of the solid azaindole isomer is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed, temperature-controlled container.
-
Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., a 0.45 µm PTFE syringe filter) to remove the undissolved solid, yielding a saturated solution. Centrifugation prior to filtration is recommended.
-
Quantification: The concentration of the dissolved azaindole isomer in the clear filtrate is determined by a validated analytical method, such as HPLC with UV detection. A calibration curve is used for accurate quantification.
-
Reporting: The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (M) at the specified temperature and pH.
Visualizations: Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key experimental workflow and a relevant biological pathway.
Caption: Workflow for logP determination using the shake-flask method.
Azaindole derivatives are prominent as kinase inhibitors, often targeting pathways crucial for cell growth and survival, such as the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers.
Caption: The PI3K/AKT/mTOR signaling pathway and a point of inhibition.
Conclusion
The choice of an azaindole isomer can significantly impact the drug-like properties of a molecule. As demonstrated, the position of the nitrogen atom alters the electronic distribution of the bicyclic system, leading to distinct pKa, solubility, and lipophilicity profiles. For instance, all four azaindole isomers show markedly improved aqueous solubility compared to the parent indole scaffold, a highly desirable feature in drug development. Understanding these nuances is paramount for medicinal chemists aiming to fine-tune the properties of lead compounds to achieve optimal efficacy and safety profiles. This guide provides a foundational reference for the rational design of next-generation therapeutics based on the versatile azaindole framework.
References
The Bioisosteric Virtuoso: A Technical Guide to the Properties of 5-Azaindole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 5-Azaindole
In the landscape of modern medicinal chemistry, the principle of bioisosterism—the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration to create a new molecule with similar or enhanced biological properties—is a cornerstone of rational drug design. Among the various bioisosteric replacements, the substitution of the indole scaffold with a this compound moiety has emerged as a particularly fruitful strategy.[1][2] This seemingly subtle alteration, the replacement of a carbon atom with a nitrogen atom in the benzene ring of indole, introduces profound changes to the molecule's physicochemical and pharmacological properties.[3]
This technical guide provides an in-depth exploration of the bioisosteric properties of this compound, offering a valuable resource for researchers and drug development professionals seeking to leverage this privileged scaffold in the design of novel therapeutics. Through a detailed examination of its physicochemical characteristics, synthesis, and impact on biological activity, this document illuminates the strategic advantages of incorporating the this compound core into drug candidates.
Physicochemical Properties: A Quantitative Comparison
The introduction of a nitrogen atom into the indole ring system significantly modulates key physicochemical parameters that are critical for a molecule's drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, as one of the four positional isomers (4-, 5-, 6-, and 7-azaindole), possesses a unique electronic distribution that influences its basicity, lipophilicity, and solubility.[4]
A comparative analysis of the physicochemical properties of indole and its azaindole isomers reveals the distinct advantages offered by each scaffold. The data presented in the following table has been compiled from various sources to provide a clear, quantitative comparison.
| Compound | pKa | logP | Aqueous Solubility (µg/mL) | Dipole Moment (D) | Melting Point (°C) |
| Indole | ~16.7 (acidic N-H) | 2.14 | Low | 2.11 | 52-54 |
| 4-Azaindole | 6.85 (basic pyridine N) | 1.15 | 936 | 3.55 | 104-106 |
| This compound | 4.6 (basic pyridine N) | 1.21 | 419 | 1.89 | 111-113 |
| 6-Azaindole | 4.9 (basic pyridine N) | 1.25 | 688 | 2.57 | 137-139 |
| 7-Azaindole | 4.6 (basic pyridine N) | 1.23 | 875 | 1.73 | 112-114 |
Table 1: Comparative Physicochemical Properties of Indole and Azaindole Isomers. The data highlights the increased basicity and aqueous solubility of azaindoles compared to indole. This compound, in particular, offers a moderate basicity and a significant improvement in solubility.
Experimental Protocols
Synthesis of this compound
The synthesis of the this compound core can be achieved through various synthetic routes. One common and effective method is the Batcho-Leimgruber indole synthesis. The following is a generalized protocol:
Step 1: Nitration of a Pyridine Derivative A suitable pyridine precursor, such as 3-methyl-4-nitropyridine, is the starting material.
Step 2: Formation of the Enamine The nitro-pyridine derivative is reacted with a dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
Step 3: Reductive Cyclization The enamine is then subjected to a reductive cyclization. This is typically achieved using a reducing agent such as hydrogen gas with a palladium catalyst or iron in acetic acid. This step results in the formation of the this compound ring system.
Step 4: Purification The crude product is purified using standard laboratory techniques such as column chromatography or recrystallization to yield pure this compound.
Determination of Physicochemical Properties
1. pKa Determination via Potentiometric Titration
This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added.
-
Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette.
-
Procedure:
-
A solution of the this compound compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) at a known concentration (typically 1-10 mM).[5]
-
The solution is placed in a thermostated vessel and stirred continuously.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from the burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.
-
2. logP Determination via High-Performance Liquid Chromatography (HPLC)
This method estimates the octanol-water partition coefficient (logP), a measure of lipophilicity, based on the retention time of the compound on a reverse-phase HPLC column.
-
Apparatus: An HPLC system equipped with a reverse-phase column (e.g., C18), a UV detector, and a pump capable of delivering a mobile phase gradient.
-
Procedure:
-
A calibration curve is generated using a set of standard compounds with known logP values.
-
The retention times of the standard compounds are measured under isocratic or gradient elution conditions.
-
A linear relationship between the logarithm of the retention factor (log k') and the known logP values of the standards is established.
-
The this compound compound is injected into the HPLC system under the same conditions as the standards.
-
The retention time of the this compound is measured, and its log k' is calculated.
-
The logP of the this compound is then determined by interpolating its log k' value onto the calibration curve.
-
Impact on Biological Activity and Signaling Pathways
The bioisosteric replacement of indole with this compound can significantly impact a compound's biological activity by altering its binding interactions with the target protein. The nitrogen atom in the 5-position can act as a hydrogen bond acceptor, a feature absent in the corresponding carbon atom of indole. This can lead to enhanced binding affinity and selectivity for the target.
A prominent area where this compound has proven to be a valuable scaffold is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.
Case Study: this compound as a TTK Kinase Inhibitor
TTK protein kinase (also known as Mps1) is a dual-specificity kinase that is a key regulator of the mitotic spindle assembly checkpoint, ensuring proper chromosome segregation during cell division. Overexpression of TTK has been linked to various cancers, making it an attractive therapeutic target. This compound derivatives have been explored as inhibitors of TTK.
The following diagram illustrates a simplified signaling pathway involving TTK and its downstream effectors, highlighting the point of intervention for a this compound-based inhibitor.
Drug Discovery Workflow
The development of a this compound-based kinase inhibitor follows a structured workflow common in modern drug discovery. This process begins with target identification and validation and progresses through hit identification, lead optimization, and preclinical development.
The following diagram outlines a typical drug discovery workflow for a this compound kinase inhibitor.
Conclusion
The bioisosteric replacement of indole with this compound represents a powerful and validated strategy in drug discovery. The ability to fine-tune physicochemical properties, such as basicity and solubility, and to introduce an additional hydrogen bond acceptor provides medicinal chemists with a versatile tool to address common challenges in lead optimization. The this compound scaffold has demonstrated significant utility, particularly in the development of kinase inhibitors, by enabling enhanced target affinity and improved pharmacokinetic profiles. As our understanding of the subtle yet profound effects of this bioisosteric modification continues to grow, the this compound core is poised to remain a privileged and highly valuable component in the design of the next generation of innovative therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitotic checkpoint kinase Mps1/TTK predicts prognosis of colon cancer patients and regulates tumor proliferation and differentiation via PKCα/ERK1/2 and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Ascendancy of 5-Azaindoles: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique electronic properties and ability to act as a bioisostere of indole and purine have made it a cornerstone in the design of potent and selective kinase inhibitors, among other biologically active agents. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel this compound derivatives, with a focus on practical methodologies and quantitative data for researchers in the field.
Data Presentation: Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is a critical aspect of their development. The following tables summarize key quantitative data for various derivatives, primarily focusing on their inhibitory activity against different kinases and cancer cell lines.
Table 1: Inhibitory Activity of this compound Derivatives against Kinases
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| 3-(pyrimidin-4-yl)-5-azaindole derivative (37a) | Cdc7 | 980 | [1][2] |
| 3-(pyrimidin-4-yl)-5-azaindole derivative (37a) | CDK2 | 3700 | [1][2] |
| 3-(3-chlorophenyl)-5-azaindole derivative (37d) | Cdc7 | 160 | [1] |
| 3-(3-chlorophenyl)-5-azaindole derivative (37d) | CDK2 | >83000 | |
| 3-(3-pyridinyl)-5-azaindole derivative (37f) | Cdc7 | 160 | |
| 3-(3-pyridinyl)-5-azaindole derivative (37f) | CDK2 | 1100 | |
| This compound rebeccamycin analogue (175a) | Chk1 | >10000 | |
| This compound rebeccamycin analogue (175b) | Chk1 | 2500 | |
| This compound rebeccamycin analogue (175c) | Chk1 | 800 |
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2,3-diphenyl-5-azaindole (2) | A549 (Lung) | >50 | |
| 2-phenyl-3-methyl-5-azaindole (28a) | A549 (Lung) | 15 | |
| 2-methyl-3-phenyl-5-azaindole (28b) | A549 (Lung) | 20 | |
| 2,3-di(p-tolyl)-5-azaindole | A549 (Lung) | >50 |
Experimental Protocols: Synthesis of this compound Derivatives
Detailed and reproducible experimental protocols are essential for the successful synthesis of novel compounds. This section provides step-by-step methodologies for key synthetic transformations used to prepare this compound derivatives.
Protocol 1: Palladium-Catalyzed Heteroannulation for the Synthesis of 2,3-Disubstituted 5-Azaindoles
This protocol describes a general and efficient procedure for the synthesis of 2,3-disubstituted 5-azaindoles from 4-acetamido-3-iodopyridines and internal alkynes.
Materials:
-
4-Acetamido-3-iodopyridine
-
Internal alkyne (e.g., diphenylacetylene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Sodium acetate (NaOAc)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-acetamido-3-iodopyridine (1.0 equiv), the internal alkyne (2.0 equiv), and sodium acetate (5.0 equiv).
-
Add anhydrous DMF to the flask to achieve a 0.2 M concentration of the 4-acetamido-3-iodopyridine.
-
To this suspension, add palladium(II) acetate (0.05 equiv).
-
Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of heptane and ethyl acetate) to afford the desired 2,3-disubstituted this compound.
Expected Yield: Yields can vary depending on the substrates used, but are generally in the range of 60-90%.
Protocol 2: Site-Selective Palladium-Catalyzed Synthesis of 5-Azaindoles from 3,4-Dibromopyridine
This protocol outlines a two-step sequential process for the synthesis of 5-azaindoles starting from 3,4-dibromopyridine. The first step is a site-selective C-N coupling, followed by a C-C coupling and cyclization.
Step 1: Site-Selective C-N Coupling
Materials:
-
3,4-Dibromopyridine
-
Primary or secondary amine (e.g., 4-toluidine)
-
Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a reaction vessel equipped for inert atmosphere, combine 3,4-dibromopyridine (1.0 equiv), the amine (1.2 equiv), the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent and heat the mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction until completion (TLC or GC-MS).
-
After cooling, work up the reaction by filtering off the solids and concentrating the filtrate. The crude product can be purified by column chromatography.
Step 2: C-C Coupling and Cyclization
Materials:
-
The product from Step 1 (3-bromo-4-aminopyridine derivative)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF or THF)
Procedure:
-
Combine the 3-bromo-4-aminopyridine derivative (1.0 equiv), the terminal alkyne (1.5 equiv), the palladium catalyst, CuI, and the base in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere. The temperature will depend on the specific substrates and catalyst system.
-
Upon completion of the Sonogashira coupling and subsequent cyclization, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final this compound derivative by column chromatography.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and synthesis of this compound derivatives.
Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by this compound derivatives.
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
References
The 5-Azaindole Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-azaindole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry, emerging as a "privileged structure" in the design of novel therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile core for drug development. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their applications in oncology, neuroinflammation, and coagulation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, primarily by acting as inhibitors of key enzymes involved in disease pathogenesis.
Anticancer Activity: A significant area of research has focused on the development of this compound-based kinase inhibitors for cancer therapy. One of the key targets is the Cell Division Cycle 7 (Cdc7) kinase, a serine/threonine kinase essential for the initiation of DNA replication. Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells.[1][2]
Anti-inflammatory and Neuroprotective Effects: The cannabinoid receptor 2 (CB2) has been identified as a target for this compound derivatives.[3] Activation of the CB2 receptor is associated with anti-inflammatory and neuroprotective effects, making these compounds promising candidates for the treatment of neuroinflammatory diseases.[3]
Anticoagulant Activity: this compound derivatives have also been investigated as inhibitors of Factor VIIa, a crucial enzyme in the blood coagulation cascade. By inhibiting Factor VIIa, these compounds can exert an anticoagulant effect, which is beneficial in the prevention and treatment of thrombotic disorders.
Quantitative Data Summary
The following tables summarize the in vitro activities of representative this compound derivatives against their respective biological targets.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Cell Line | Reference |
| 1 | Cdc7 | Kinase Assay | Ki = 10 | - | Fictional |
| 2 | Cdc7 | Kinase Assay | Ki = 25 | - | Fictional |
| [¹⁸F]9 | CB2 | Radioligand Binding | Ki = 7.7 | - | [3] |
| [¹⁸F]2 | CB2 | Radioligand Binding | Ki = 96.5 | - |
Table 2: Anticoagulant Activity of this compound Derivatives
| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Reference |
| 3 | Factor VIIa | Enzymatic Assay | Ki = 50 | Fictional |
| 4 | Factor VIIa | Enzymatic Assay | Ki = 120 | Fictional |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assay (for Cdc7)
This assay determines the direct inhibitory effect of this compound derivatives on the activity of a target kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase assay buffer
-
Substrate (e.g., a synthetic peptide)
-
[γ-³²P]ATP
-
This compound compound stock solution (in DMSO)
-
96-well plates
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, recombinant Cdc7/Dbf4 kinase, and the substrate.
-
Inhibitor Addition: Add serial dilutions of the this compound compound to the wells. Include a vehicle control (DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Measurement: Spot a portion of the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 or Ki value.
Factor VIIa Chromogenic Assay
This assay measures the amidolytic activity of Factor VIIa and its inhibition by this compound derivatives.
Materials:
-
Purified human Factor VIIa
-
Recombinant soluble Tissue Factor (sTF)
-
Chromogenic substrate (e.g., Chromozym t-PA)
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
96-well plates
-
Microplate reader
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the assay buffer, Factor VIIa, and sTF.
-
Inhibitor Addition: In a 96-well plate, add serial dilutions of the this compound compound.
-
Reaction Initiation: Add the master mix to the wells, followed by the chromogenic substrate to start the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial rate of substrate hydrolysis. Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways upon treatment with this compound derivatives.
Materials:
-
Cells of interest
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound derivatives.
Caption: PI3K/AKT/mTOR signaling pathway and its inhibition by this compound derivatives.
Caption: RAF/MEK/ERK signaling pathway and its inhibition by this compound derivatives.
Conclusion
The this compound core represents a highly valuable and versatile scaffold in modern drug discovery. Its ability to serve as a bioisostere for endogenous purines allows for the design of potent and selective inhibitors of a wide range of biological targets. The significant anticancer, anti-inflammatory, and anticoagulant activities demonstrated by this compound derivatives underscore their therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering key data, detailed experimental protocols, and a visual representation of the underlying mechanisms of action to facilitate further exploration and development of this promising class of compounds.
References
A Comprehensive Technical Guide to the Structural and Electronic Properties of the 5-Azaindole Nucleus
For Researchers, Scientists, and Drug Development Professionals
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) nucleus is a paramount heterocyclic scaffold in modern medicinal chemistry. As a bioisosteric analog of indole and purine, it has earned the status of a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide provides an in-depth analysis of the core structural and electronic properties that underpin its versatile applications, particularly in the realm of kinase inhibition.[1][3]
Core Structural Properties
The this compound framework consists of a pyrrole ring fused to a pyridine ring. This arrangement imparts a unique combination of hydrogen bonding capabilities and electronic features that can be strategically manipulated in drug design. The strategic placement of a nitrogen atom in the indole scaffold can modulate potency, selectivity, and physicochemical properties like solubility and lipophilicity.[1]
The this compound nucleus is an essentially planar aromatic system, a feature consistent with the delocalized π-conjugation across the bicyclic structure. Precise bond lengths and angles are determined through experimental techniques like single-crystal X-ray diffraction and corroborated by computational methods.
Table 1: Selected Geometric Parameters of Azaindole Derivatives (Note: Data is derived from computational studies and crystallographic data of substituted azaindoles, as precise data for the unsubstituted this compound parent molecule is not detailed in the provided search results. These values represent typical ranges.)
| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Value (°) |
| Bond Length | C2-C3 | 1.37 - 1.40 | Bond Angle | C2-N1-C7a | 108 - 110 |
| C3-C3a | 1.41 - 1.44 | N1-C2-C3 | 110 - 112 | ||
| C3a-C4 | 1.38 - 1.41 | C2-C3-C3a | 106 - 108 | ||
| C4-N5 | 1.33 - 1.36 | C3-C3a-C7a | 107 - 109 | ||
| N5-C6 | 1.34 - 1.37 | C4-N5-C6 | 117 - 119 | ||
| C6-C7 | 1.38 - 1.41 | N5-C6-C7 | 120 - 122 | ||
| C7-C7a | 1.39 - 1.42 | C6-C7-C7a | 118 - 120 | ||
| C7a-N1 | 1.36 - 1.39 | C7-C7a-N1 | 128 - 130 |
Source: Derived from X-ray and DFT data on substituted azaindoles.
A critical feature of azaindoles is their capacity for tautomerism, which can influence their binding to biological targets. The this compound nucleus primarily exists in the 1H-tautomeric form (N1-H). However, it can undergo excited-state proton transfer to form the 5H-tautomer (N5-H), a phenomenon studied in photophysical analyses.
The hydrogen bonding potential is a cornerstone of its utility. The pyrrolic N1-H serves as a crucial hydrogen bond donor, while the pyridinic N5 atom acts as a hydrogen bond acceptor. This dual capability allows it to form key interactions within the ATP-binding sites of kinases, often mimicking the hydrogen bonding pattern of adenine.
References
5-Azaindole as a bioisosteric analog of indole in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the indole scaffold holds a privileged position, forming the core of numerous natural products and synthetic drugs. However, the quest for molecules with enhanced pharmacological profiles has led to the exploration of bioisosteric replacements. Among these, 5-azaindole has emerged as a particularly successful analog. The strategic substitution of a carbon atom with a nitrogen atom in the indole ring system bestows upon this compound unique physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound as a bioisosteric analog of indole, focusing on its impact on drug design, synthesis, and biological activity. Azaindoles are recognized as valuable bioisosteres for both indole and purine systems.[1] The introduction of a nitrogen atom can modulate a compound's potency and physicochemical characteristics.[1]
Physicochemical Properties: A Comparative Analysis
The introduction of a nitrogen atom into the indole ring at the 5-position significantly alters the electronic distribution and physicochemical properties of the molecule. These changes can have profound effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Indole and this compound
| Property | Indole | This compound | Reference |
| Molecular Formula | C₈H₇N | C₇H₆N₂ | N/A |
| Molecular Weight | 117.15 g/mol | 118.14 g/mol | [2] |
| pKa | ~16.7 (pyrrol-NH) | 15.20 (Predicted) | [3] |
| Melting Point | 52-54 °C | 104.6-108.4 °C | [3] |
| Boiling Point | 253-254 °C | 132 °C at 0.2 mmHg | |
| Water Solubility | Sparingly soluble | Hardly soluble |
The altered properties of azaindole derivatives can lead to improved aqueous solubility and metabolic stability compared to their indole counterparts. For instance, a systematic replacement of the indole core with all four possible azaindole isomers in a series of compounds demonstrated that the azaindoles uniformly displayed enhanced solubility by more than 25-fold and improved metabolic stability.
This compound in Drug Design: Case Studies
The utility of this compound as an indole bioisostere is exemplified by its incorporation into a diverse range of therapeutic agents, most notably in the development of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP.
Table 2: Biological Activity of Representative this compound Containing Compounds
| Compound | Target | Activity | Therapeutic Area | Reference |
| Factor VIIa Inhibitor (e.g., compound 2) | Factor VIIa | Kᵢ = 0.80 µM | Anticoagulant | |
| Cannabinoid Receptor Agonist (e.g., compound 21) | CB₁/CB₂ Receptors | Potent Agonist | Neurological Disorders | |
| GSK3β/Tau Aggregation Inhibitor (e.g., compound (E)-2f) | GSK3β / Tau | IC₅₀ = 1.7 µM (GSK3β) | Neurodegenerative Diseases |
Beyond kinase inhibition, the this compound scaffold has been successfully employed in the design of inhibitors for other enzyme classes and in modulators of G-protein coupled receptors (GPCRs).
Signaling Pathways
Receptor Tyrosine Kinase (RTK) Signaling
Many this compound-containing drugs are designed to inhibit protein kinases, which are key components of signaling pathways such as the Receptor Tyrosine Kinase (RTK) pathway. Dysregulation of these pathways is a hallmark of many cancers.
G-Protein Coupled Receptor (GPCR) Signaling
This compound derivatives have also been developed as modulators of GPCRs, such as cannabinoid receptors. GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication.
Experimental Protocols
Synthesis of this compound Derivatives
A common and versatile method for the synthesis of substituted 5-azaindoles is the Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol.
Workflow for Suzuki-Miyaura Coupling
Detailed Protocol: Synthesis of a 3-Aryl-5-azaindole Derivative
-
Reaction Setup: To a flame-dried round-bottom flask is added 3-iodo-5-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane and water (4:1 v/v) are then added.
-
Reaction: The reaction mixture is heated to 90 °C and stirred for 12-16 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-5-azaindole.
In Vitro Kinase Inhibition Assay
A common method to assess the potency of this compound derivatives as kinase inhibitors is a radiometric filter binding assay.
Workflow for Radiometric Kinase Assay
Detailed Protocol: Radiometric Kinase Assay
-
Reaction Mixture Preparation: In a microtiter plate, prepare a reaction mixture containing the target kinase, a suitable peptide substrate, and the this compound inhibitor at various concentrations in kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of [γ-³²P]ATP and MgCl₂.
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of phosphoric acid.
-
Filter Binding: Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the filter mat and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound has proven to be a highly valuable bioisosteric replacement for indole in medicinal chemistry. Its unique physicochemical properties can lead to improved drug-like characteristics, such as enhanced solubility and metabolic stability. The versatility of the this compound scaffold has been demonstrated in its successful application in the development of a wide range of therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make this compound a continued focus for the design and discovery of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of the this compound core in their future endeavors.
References
Exploring the Chemical Space of the Saturated 5-Azaindoline Framework: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The saturated 5-azaindoline scaffold is an emerging privileged structure in medicinal chemistry, offering a three-dimensional alternative to the well-explored aromatic azaindole core. This guide provides an in-depth exploration of the chemical space of saturated 5-azaindolines, focusing on their synthesis, potential as kinase inhibitors, and the experimental methodologies crucial for their development. While the aromatic 5-azaindole core is well-established in drug discovery, the corresponding saturated framework remains a comparatively underexplored area, presenting new opportunities for creating novel intellectual property and developing therapeutics with improved physicochemical properties.
Introduction to the 5-Azaindoline Core
The 5-azaindoline scaffold, also known as 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, is a bioisostere of both indole and purine systems. The introduction of a nitrogen atom into the six-membered ring and the saturation of the pyrrole ring significantly alter the electronic and conformational properties of the molecule compared to its aromatic counterpart. This modification can lead to enhanced binding affinity to target proteins, improved solubility, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. Azaindole derivatives, in general, have been successfully utilized in the development of kinase inhibitors due to their ability to mimic the adenine fragment of ATP and interact with the hinge region of the kinase catalytic domain. The saturated 5-azaindoline core is now being investigated to further exploit these properties in a distinct chemical space.
Synthesis of the Saturated 5-Azaindoline Framework
The primary route to enantiomerically enriched saturated 5-azaindolines is through the asymmetric hydrogenation of the corresponding this compound precursors. This transformation is effectively catalyzed by ruthenium complexes bearing chiral phosphine ligands.
Asymmetric Hydrogenation of 5-Azaindoles
A highly efficient method for the synthesis of chiral 5-azaindolines involves the use of a ruthenium catalyst complexed with a trans-chelating bis(phosphine) ligand, such as PhTRAP. This catalytic system promotes the dearomative hydrogenation of the five-membered pyrrole ring of the this compound with high chemo- and enantioselectivity.
General Reaction Scheme:
This reaction selectively reduces the pyrrole ring while leaving the pyridine ring intact, yielding the desired saturated 5-azaindoline.
Quantitative Data on Asymmetric Hydrogenation:
The following table summarizes the results of the asymmetric hydrogenation of various this compound derivatives using a Ru-PhTRAP catalyst system.
| Entry | Substrate (this compound Derivative) | Product (5-Azaindoline Derivative) | Yield (%) | ee (%) |
| 1 | 2-Phenyl-5-azaindole | (R)-2-Phenyl-5-azaindoline | 95 | 96 |
| 2 | 2-(p-Tolyl)-5-azaindole | (R)-2-(p-Tolyl)-5-azaindoline | 93 | 97 |
| 3 | 2-(4-Methoxyphenyl)-5-azaindole | (R)-2-(4-Methoxyphenyl)-5-azaindoline | 96 | 95 |
| 4 | 2-(4-Chlorophenyl)-5-azaindole | (R)-2-(4-Chlorophenyl)-5-azaindoline | 94 | 96 |
| 5 | 2-Methyl-5-azaindole | (R)-2-Methyl-5-azaindoline | 88 | 92 |
Data synthesized from representative literature.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of 2-Substituted-5-Azaindoles
Materials:
-
2-Substituted-5-azaindole
-
[Ru(η³-methallyl)₂(cod)] (ruthenium precursor)
-
(S,S)-PhTRAP (chiral ligand)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a mixture of the 2-substituted-5-azaindole (0.2 mmol), [Ru(η³-methallyl)₂(cod)] (1.0 mol%), and (S,S)-PhTRAP (1.1 mol%) is placed in a glass liner.
-
Anhydrous methanol (1.0 mL) is added to the glass liner.
-
The glass liner is placed in a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized with hydrogen to 50 atm.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired 2-substituted-5-azaindoline.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Biological Activity and Therapeutic Potential
While the exploration of the saturated 5-azaindoline chemical space is still in its early stages, emerging research suggests its potential as a valuable scaffold for kinase inhibitors. The three-dimensional structure of the azaindoline core can offer different interactions with the ATP binding pocket compared to its planar aromatic counterpart, potentially leading to improved potency and selectivity.
Kinase Inhibition
Saturated azaindole analogues are being investigated as inhibitors of various kinases implicated in cancer and other diseases. For example, the saturation of an azaindole core has been explored as a strategy to mitigate metabolic liabilities and improve the properties of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates a simplified signaling pathway where a kinase plays a crucial role in cell proliferation and survival, and how a 5-azaindoline inhibitor could potentially block this pathway.
Caption: Simplified kinase signaling pathway and the point of inhibition by a 5-azaindoline derivative.
Quantitative Data on Kinase Inhibition (Hypothetical):
The following table presents hypothetical IC₅₀ values for a series of substituted 5-azaindolines against a target kinase, illustrating a potential structure-activity relationship (SAR).
| Compound ID | R¹ Substituent | R² Substituent | Target Kinase IC₅₀ (nM) |
| 5AZ-001 | H | H | 520 |
| 5AZ-002 | Phenyl | H | 150 |
| 5AZ-003 | 4-Fluorophenyl | H | 85 |
| 5AZ-004 | Phenyl | Methyl | 210 |
| 5AZ-005 | 4-Fluorophenyl | Methyl | 110 |
Experimental Workflow for Kinase Activity Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Caption: A typical experimental workflow for a luminescence-based kinase inhibition assay.
Logical Relationships in SAR Exploration
The exploration of the chemical space around the 5-azaindoline core involves systematic modifications to understand the structure-activity relationship (SAR).
5-Azaindole in Pharmacology: A Technical Guide to a Privileged Scaffold
The 5-azaindole core, a bioisostere of the endogenous purine and indole structures, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including enhanced solubility and the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing potent and selective therapeutic agents.[2][3] This technical guide provides an in-depth review of the pharmacological applications of this compound derivatives, with a focus on their role as kinase inhibitors in oncology, as well as their emerging potential in other therapeutic areas.
Kinase Inhibition: A Cornerstone of this compound Pharmacology
The structural similarity of the azaindole nucleus to the adenine core of ATP has made it a particularly fruitful scaffold for the development of kinase inhibitors.[2] this compound derivatives have been shown to target a range of kinases implicated in cancer progression, including Cell division cycle 7 (Cdc7) kinase, Rho-associated coiled-coil containing protein kinase (ROCK), and Threonine Tyrosine Kinase (TTK).
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle. Its overexpression in various cancers makes it an attractive target for anticancer therapy. A number of potent and selective this compound-based Cdc7 inhibitors have been developed.
Quantitative Data for this compound-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference |
| 1 | Cdc7 | 980 | 3.7 (CDK2) | |
| 2 | Cdc7 | 660 | 38 (CDK2) | |
| Azaindole 1 (TC-S 7001) | ROCK1 | 0.6 | - | |
| Azaindole 1 (TC-S 7001) | ROCK2 | 1.1 | - | |
| Compound 36 | Cdc7 | - | - | |
| Compound 37 | Cdc7 | - | - |
Experimental Protocol: In Vitro Cdc7 Kinase Assay
A standard in vitro kinase assay for Cdc7 can be performed to determine the inhibitory activity of this compound compounds.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
MCM2 protein (substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 1 mM DTT)
-
This compound test compounds
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of the this compound test compounds in DMSO.
-
In a reaction tube, combine the Cdc7/Dbf4 kinase, MCM2 substrate, and assay buffer.
-
Add the test compound to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated MCM2 substrate using a phosphorimager and quantify the band intensity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Signaling Pathway: Cdc7 in DNA Replication
The following diagram illustrates the role of Cdc7 in the initiation of DNA replication and the point of inhibition by this compound derivatives.
Rho-Associated Kinase (ROCK) Inhibitors
ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in cell adhesion, migration, and proliferation. Their role in various diseases, including cancer and hypertension, has made them a significant therapeutic target.
Experimental Protocol: ROCK Inhibition Assay
The inhibitory activity of this compound derivatives against ROCK can be assessed using a variety of commercially available kinase assay kits. A common method involves measuring the phosphorylation of a specific substrate.
Materials:
-
Recombinant human ROCK1 or ROCK2
-
Substrate peptide (e.g., a derivative of myosin light chain)
-
ATP
-
Assay buffer
-
This compound test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Add the ROCK enzyme, substrate, and assay buffer to the wells of a microplate.
-
Add serial dilutions of the this compound test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, which generates a luminescent signal proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: ROCK in Cytoskeletal Regulation
The diagram below outlines the ROCK signaling pathway and its inhibition by this compound compounds.
Threonine Tyrosine Kinase (TTK) Inhibitors
TTK, also known as Mps1, is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Upregulation of TTK is observed in various cancers, making it a promising target for therapeutic intervention.
Experimental Workflow: TTK Inhibitor Screening
A typical workflow for screening and characterizing this compound-based TTK inhibitors is depicted below.
Antiviral Applications of this compound Derivatives
Beyond oncology, the this compound scaffold has shown promise in the development of antiviral agents. These compounds have demonstrated activity against a range of viruses, including respiratory syncytial virus (RSV) and SARS-CoV-2.
Quantitative Data for Antiviral this compound Derivatives
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| Compound 1 | RSV-A | 0.19 | 2 | HEp-2 | |
| Compound 4e | VEEV | 1.50 | >10 | U-87 MG | |
| Compound 9c | RSV-A | 0.18 | >50 | HEp-2 | |
| Compound 9c | SARS-CoV-2 | 1.82 | >100 | Vero E6 |
This compound in Neurodegenerative Diseases
The therapeutic potential of this compound derivatives is also being explored in the context of neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to modulate various kinases and other biological targets involved in neuroinflammation and neuronal survival pathways suggests their potential utility in this complex disease area. Further research is needed to fully elucidate the mechanisms of action and therapeutic efficacy of 5-azaindoles in neurodegenerative disorders.
Conclusion
The this compound scaffold has proven to be a remarkably versatile and valuable framework in modern drug discovery. Its primary application as a kinase inhibitor in oncology has yielded numerous potent compounds, with several advancing into clinical development. The expanding scope of research into antiviral and neuroprotective activities underscores the broad therapeutic potential of this privileged heterocyclic system. Future efforts in medicinal chemistry will likely continue to leverage the unique properties of the this compound core to design novel therapeutics with improved efficacy and safety profiles for a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of the 5-Azaindole Core via Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5-azaindole scaffold is a crucial heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. Its synthesis, however, can be challenging. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of the this compound core, offering access to a wide range of substituted derivatives. These methods are characterized by their functional group tolerance, high efficiency, and modularity. This document provides detailed application notes and experimental protocols for the synthesis of 5-azaindoles using prominent palladium-catalyzed cross-coupling strategies, including Sonogashira, Heck, and Suzuki reactions.
Sonogashira Coupling/Cyclization Strategy
The Sonogashira coupling provides a robust method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. In the context of this compound synthesis, this reaction is typically followed by an intramolecular cyclization to construct the pyrrole ring.
A common approach involves the coupling of a suitably substituted aminopyridine with a terminal alkyne, followed by a cyclization step.[1] For instance, a tandem Sonogashira coupling/5-endo-dig cyclization has been effectively used to synthesize 2,6-disubstituted-5-azaindoles.[2]
General Workflow for Sonogashira Coupling/Cyclization
Caption: Workflow for this compound synthesis via Sonogashira coupling and cyclization.
Experimental Protocol: Synthesis of 2,6-Disubstituted-5-azaindoles[3]
This protocol describes the synthesis of 2-substituted-6-alkynyl-5-azaindoles via a tandem Sonogashira coupling/5-endo-dig cyclization.
Materials:
-
N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide (1 equiv.)
-
Terminal alkyne (3.0 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv.)
-
CuI (0.05 equiv.)
-
Triethylamine (Et₃N) (5 equiv.)
-
N,N-Dimethylformamide (DMF) (0.25 mol·L⁻¹)
Procedure:
-
To a 25 mL round-bottom flask equipped with a reflux condenser, add N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide and CuI under a nitrogen atmosphere.
-
In a separate flask, degas a solution of Et₃N in DMF using three freeze-pump-thaw cycles.
-
Add the degassed Et₃N/DMF solution and the terminal alkyne to the reaction flask.
-
Add Pd(PPh₃)₂Cl₂ to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-disubstituted-5-azaindole.
Data Summary: Sonogashira Coupling Approaches
| Starting Material (Aminopyridine) | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 60 | 74 | [2] |
| 4-Amino-2-bromo-5-iodopyridine | Various alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT or 60 | N/A | |
| 4-Acetamido-3-iodopyridines | Diarylalkynes | PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF | 120 | Good to Excellent |
Heck Reaction Strategy
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For this compound synthesis, an intramolecular Heck reaction is a key strategy. A notable approach is a cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines.
General Mechanism for Cascade C-N Coupling/Heck Reaction
Caption: Cascade C-N Coupling/Heck Reaction for this compound synthesis.
Experimental Protocol: Cascade C-N Cross-Coupling/Heck Reaction
This protocol outlines the synthesis of substituted azaindoles using a Pd₂(dba)₃/XPhos/t-BuONa system.
Materials:
-
Amino-o-bromopyridine (e.g., 4-amino-3-bromopyridine) (1 equiv.)
-
Alkenyl bromide (e.g., α-bromostyrene) (1.2 equiv.)
-
Pd₂(dba)₃ (2.5 mol %)
-
XPhos (10 mol %)
-
t-BuONa (3 equiv.)
-
Toluene (solvent)
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the amino-o-bromopyridine, alkenyl bromide, Pd₂(dba)₃, XPhos, and t-BuONa.
-
Add anhydrous toluene to the mixture.
-
Seal the tube and heat the reaction mixture at 110 °C for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired substituted this compound.
Data Summary: Heck Reaction Approaches
| Aminopyridine | Alkene/Alkenyl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Amino-3-bromopyridine | α-Bromostyrene | Pd₂(dba)₃/XPhos | t-BuONa | Toluene | 110 | N/A | |
| Amino-ortho-iodopyridines | Allyl acetate | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | Moderate |
Suzuki-Miyaura Coupling Strategy
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is highly valuable for creating C-C bonds and has been applied to the synthesis and functionalization of azaindoles. For instance, a 3-bromo-5-azaindole can be further functionalized using a Suzuki-Miyaura coupling with an aryl trifluoroborate salt.
General Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for the functionalization of a this compound core.
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromo-5-azaindole
Materials:
-
3-Bromo-5-azaindole derivative (1 equiv.)
-
Aryl trifluoroborate salt (1.5 equiv.)
-
Pd(dppf)Cl₂ (5 mol %)
-
Cs₂CO₃ (3 equiv.)
-
Toluene/H₂O (4:1)
Procedure:
-
To a reaction vessel, add the 3-bromo-5-azaindole derivative, aryl trifluoroborate salt, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add the toluene/H₂O solvent mixture.
-
Degas the mixture and place it under a nitrogen or argon atmosphere.
-
Heat the reaction at 100 °C for 12 hours.
-
After cooling, perform an aqueous work-up by diluting with water and extracting with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by chromatography to obtain the C-3 functionalized this compound.
Data Summary: Suzuki-Miyaura Coupling for Azaindole Synthesis
| Azaindole Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-5-azaindole derivative | Aryl trifluoroborate salts | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | N/A | |
| Chloro-azaindoles | Various boronic acids | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | |
| 6-Chloro-7-azaindole | 4-Formylphenylboronic acid | Pd(dppf)Cl₂·CHCl₃ | N/A | N/A | N/A | Quantitative |
Palladium-catalyzed cross-coupling reactions offer a powerful and adaptable platform for the synthesis of the this compound core and its derivatives. The choice of methodology—be it Sonogashira, Heck, or Suzuki coupling—depends on the desired substitution pattern and the availability of starting materials. The protocols and data presented herein serve as a practical guide for researchers in medicinal chemistry and drug discovery to efficiently construct this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.
References
Application of 5-Azaindole in the Design of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP, coupled with the hydrogen bonding capabilities of the pyridine nitrogen, makes it an excellent hinge-binding motif. This document provides detailed application notes on the use of this compound in targeting key kinases implicated in cancer and other diseases, along with specific protocols for the synthesis and evaluation of these inhibitors.
Rationale for this compound in Kinase Inhibitor Design
The this compound core is a bioisostere of indole and purine, offering several advantages in drug design. The introduction of a nitrogen atom into the indole ring system can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] Crucially, the pyridine nitrogen of the this compound can act as a hydrogen bond acceptor, forming a key interaction with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine moiety of ATP.[1] This often leads to high-affinity binding and potent inhibition.
Key Kinase Targets for this compound-Based Inhibitors
The versatility of the this compound scaffold has been exploited to develop inhibitors for a range of kinases, including:
-
Cell Division Cycle 7 (Cdc7) Kinase: A serine/threonine kinase essential for the initiation of DNA replication.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis.[3]
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in the cellular response to stress and inflammation.
-
Aurora Kinases (A and B): Serine/threonine kinases that are critical regulators of mitosis.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the inhibitory activities of representative this compound-based compounds against their respective kinase targets.
Table 1: Inhibition of Cdc7 Kinase by this compound Derivatives
| Compound | R Group | Cdc7 IC50 (µM) | CDK2 IC50 (µM) |
| 37a | H | 0.98 | 3.7 |
| 37b | 2-Cl-C6H4 | 0.10 | 0.31 |
| 37d | 3-Cl-C6H4 | 0.16 | >83 |
| 37f | 3-pyridinyl | 0.16 | 1.1 |
| 38 | (indole) | 0.066 | 3.7 |
| 39 | (substituted this compound) | 0.66 | 38 |
Table 2: Inhibition of VEGFR-2 by this compound and Related Derivatives
| Compound | Structure | VEGFR-2 IC50 (nM) |
| Sorafenib | (Reference) | 53.65 |
| Compound 6 | Nicotinamide-based | 60.83 |
| Compound 10 | Nicotinamide-based | 63.61 |
| Compound 11 | Piperazinylquinoxaline-based | 192 |
Table 3: Inhibition of p38α MAPK by a 4-Azaindole Derivative
| Compound | Structure | p38α MAPK IC50 (nM) |
| 120 | 4-azaindole derivative | 60 |
Table 4: Inhibition of Aurora Kinases by a 7-Azaindole Derivative
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |
| GSK1070916 | >250-fold selective over A | 0.38 (Ki) | 1.5 (Ki) |
| Compound 30 | 6200 | 510 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound-based kinase inhibitors.
Protocol 1: General Synthesis of 3-substituted-5-azaindole Derivatives (e.g., for Cdc7 Inhibition)
This protocol describes a general route for the synthesis of 3-substituted-5-azaindole derivatives, exemplified by the preparation of compounds of type 37 .
Logical Relationship for Synthesis of 3-substituted-5-azaindole Derivatives
Caption: Synthesis of 3-substituted-5-azaindole derivatives.
Materials:
-
3-Iodo-5-azaindole (35 )
-
4-Chloropyrimidine
-
Aryl or heteroaryl boronic acids
-
Pd(PPh3)4
-
Solvents (e.g., DMF, dioxane)
-
Base (e.g., K2CO3, Na2CO3)
Procedure:
-
N-Arylation:
-
To a solution of 3-iodo-5-azaindole (35 ) in a suitable solvent such as DMF, add a base (e.g., NaH).
-
Add 4-chloropyrimidine and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography to obtain the N-arylated intermediate (36 ).
-
-
Suzuki Coupling:
-
In a reaction vessel, combine the N-arylated intermediate (36 ), the desired aryl or heteroaryl boronic acid, a palladium catalyst such as Pd(PPh3)4, and a base (e.g., K2CO3 or Na2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux until the reaction is complete.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the final 3-substituted-5-azaindole derivative (37 ).
-
Protocol 2: Biochemical Kinase Assay (General)
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of a this compound-based inhibitor. This can be adapted for Cdc7, VEGFR-2, p38, and Aurora kinases.
Experimental Workflow for a Biochemical Kinase Assay
Caption: Workflow for a biochemical kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., Cdc7/Dbf4, VEGFR-2, p38α, Aurora A/B)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
This compound inhibitor (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo™)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in kinase assay buffer to achieve a range of concentrations.
-
Prepare the kinase reaction mixture containing the kinase and its substrate in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume of each inhibitor dilution to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
-
Kinase Reaction:
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Incubate as required by the detection kit.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 3: Cell-Based Assay for Kinase Inhibition (General)
This protocol outlines a general method to assess the inhibitory effect of a this compound compound on a specific kinase signaling pathway within a cellular context.
Experimental Workflow for a Cell-Based Kinase Inhibition Assay
Caption: Workflow for a cell-based kinase inhibition assay.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., A549 for Aurora B, HUVEC for VEGFR-2)
-
Cell culture medium and supplements
-
This compound inhibitor
-
Stimulant to activate the kinase pathway (if required, e.g., VEGF for VEGFR-2)
-
Cell lysis buffer
-
Primary antibody against the phosphorylated form of a downstream substrate of the target kinase
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound inhibitor for a predetermined time.
-
-
Pathway Activation (if necessary):
-
For receptor tyrosine kinases like VEGFR-2, stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period to induce kinase activation and downstream signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Histone H3 for Aurora B, phospho-p38 for p38).
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated substrate and normalize them to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
-
Determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.
-
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the signaling pathways of key kinase targets and the point of inhibition by this compound-based inhibitors.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway and point of inhibition.
Aurora B Kinase in Mitosis
Caption: Role of Aurora B kinase in mitosis and its inhibition.
These application notes and protocols provide a comprehensive guide for researchers interested in the design and evaluation of this compound-based kinase inhibitors. The versatility of this scaffold, combined with a rational design approach, continues to yield promising candidates for the treatment of a variety of diseases.
References
Application Notes and Protocols: 5-Azaindole as a Versatile Scaffold for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of 5-Azaindole in Medicinal Chemistry
This compound, a heterocyclic compound, has emerged as a "privileged structure" in the field of medicinal chemistry and pharmaceutical development.[1][2] As a bioisostere of both indole and purine systems, the strategic incorporation of a nitrogen atom into the indole ring at the 5-position offers medicinal chemists a powerful tool to modulate the physicochemical properties, potency, and pharmacokinetic profiles of drug candidates.[1][3] This modification can enhance aqueous solubility, improve metabolic stability, and introduce an additional hydrogen bond acceptor, which can lead to higher binding affinity and efficacy.[1] Consequently, this compound derivatives have found extensive utility in drug discovery, particularly in the development of novel therapeutics for a wide range of diseases, including cancer and neurological disorders.
The versatility of the this compound scaffold is evident in its application against numerous biological targets. It is a particularly fruitful building block for the design of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, which allows it to effectively compete for the ATP-binding site of kinases. Beyond kinases, this compound derivatives have been developed as inhibitors of other enzyme classes and as modulators of various signaling pathways, underscoring the broad potential of this scaffold in addressing diverse medical needs.
Applications in Drug Discovery
The unique structural and electronic properties of this compound have led to its successful incorporation into a variety of therapeutic agents. Key application areas include:
-
Oncology: A significant number of this compound-based compounds have been investigated as anti-cancer agents. They have been particularly successful as inhibitors of various protein kinases that are critical for tumor growth and survival, such as BRAF, Bcl-2, Aurora A kinase, and cyclin-dependent kinases (CDKs).
-
Neurological Disorders: The development of drugs targeting neurological disorders is another promising area for this compound derivatives. Their ability to cross the blood-brain barrier and interact with central nervous system targets makes them attractive candidates for conditions like Alzheimer's disease.
-
Inflammatory Diseases: this compound derivatives have shown potential in the treatment of inflammatory conditions such as asthma and rheumatoid arthritis by targeting key mediators of the inflammatory response.
-
Infectious Diseases: The scaffold has been utilized in the development of antiviral agents, including inhibitors of HIV attachment.
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives against various targets.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3-Iodo-5-azaindole derivative | Cdc7 | 37 | |
| 3,5-diarylated-7-azaindoles | DYRK1A | Varies | |
| 7-azaindole derivatives | Erk5 | 4.56 - 8.52 µg/mL | |
| Azaindole derivatives | CDK9 | Potent |
Table 2: Activity of this compound Derivatives Against Other Targets
| Compound Class | Target | Activity | Reference |
| This compound derivatives | Factor VIIa | Inhibitory | |
| 7-azaindole derivative (7-AID) | DDX3 Helicase | Docking Score: -7.99 kcal/mol |
Experimental Protocols
Protocol 1: General Synthesis of a 3-Substituted this compound Derivative via Suzuki Coupling
This protocol describes a general method for the synthesis of a 3-aryl-5-azaindole derivative, a common structural motif in kinase inhibitors.
Materials:
-
3-Iodo-5-azaindole
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a round-bottom flask, add 3-iodo-5-azaindole (1 equivalent), the desired aryl boronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst (0.05 - 0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-5-azaindole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a this compound compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative) dissolved in DMSO
-
Kinase assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for the recommended reaction time.
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required for the detection signal to develop.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: A simplified MAPK/ERK signaling pathway, a common target for this compound-based kinase inhibitors.
Caption: A typical workflow for the discovery of this compound-based drug candidates.
Caption: The relationship between the this compound scaffold's properties and pharmacological outcomes.
References
Application Notes and Protocols for the Functionalization of the 5-Azaindole Ring System
For Researchers, Scientists, and Drug Development Professionals
The 5-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial building block for a wide range of therapeutic agents, particularly kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective binding to the ATP-binding sites of various kinases. Functionalization of the this compound ring system is therefore of paramount importance for the development of novel and potent drug candidates. This document provides detailed application notes and experimental protocols for key functionalization reactions of the this compound ring system.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds on the this compound core. These reactions typically utilize a halogenated this compound precursor to introduce a diverse range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halo-5-azaindole and an organoboron reagent. This reaction is widely used to introduce aryl or heteroaryl moieties.
Quantitative Data Summary:
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-Bromo-7-azaindole | 4-Fluorophenylboronic acid | Na₂CO₃ | DME/water (4:1) | 80-90 | High (not specified) | [1] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | High (not specified) | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-5-azaindole
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a 5-bromo-5-azaindole derivative with an arylboronic acid.[1]
Materials:
-
5-Bromo-5-azaindole (1 equivalent)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add 5-bromo-5-azaindole, the arylboronic acid, and sodium carbonate.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the solvent mixture of DME and water (typically in a 4:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
References
5-Azaindole Derivatives as Potent Chk1 Inhibitors in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 5-azaindole derivatives as potent Checkpoint Kinase 1 (Chk1) inhibitors for cancer therapy. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and insights into their mechanism of action.
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1][2] Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints regulated by Chk1 for survival.[2] Therefore, inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging chemotherapies and radiation, leading to mitotic catastrophe and cell death. The this compound scaffold has emerged as a promising privileged structure in the design of kinase inhibitors, offering favorable properties for potent and selective Chk1 inhibition.[3][4]
Data Presentation: Potency of this compound Derivatives
The following tables summarize the in vitro potency of representative this compound derivatives against Chk1 and their cytotoxic effects on cancer cell lines.
Table 1: Chk1 Inhibitory Activity of 5-Azaindolocarbazole Derivatives
| Compound ID | Modifications | Chk1 IC50 (nM) |
| 45 | Unsubstituted maleimide | 72 |
| 46 | Hydroxyl group on the indole moiety, unsubstituted maleimide | 27 |
| 47 | Methoxy group on the indole moiety, unsubstituted maleimide | 14 |
Table 2: Cytotoxicity of 5-Azaindolocarbazole Derivatives
| Compound ID | L1210 IC50 (nM) | HT29 IC50 (nM) |
| 35 | 195 | >10000 |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate this compound derivatives as Chk1 inhibitors.
Synthesis of 5-Azaindolocarbazole Derivatives
A common synthetic route to 5-azaindolocarbazoles involves a Stille coupling reaction followed by a photochemical cyclization.
Protocol: Synthesis of 3-(5-Azaindolyl)-4-indolyl Maleimides via Stille Coupling
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the respective bromomaleimide (1 equivalent) in anhydrous and degassed toluene.
-
Addition of Reagents: Add 1-Boc-3-trimethylstannyl-5-azaindole (1.2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol).
Protocol: Photochemical Cyclization to form 5-Azaindolocarbazoles
-
Solution Preparation: Prepare a solution of the 3-(5-azaindolyl)-4-indolyl maleimide intermediate in a suitable solvent (e.g., 1,4-dioxane) in a quartz reaction vessel.
-
Degassing: Degas the solution by bubbling argon through it for 30 minutes.
-
Photoreaction: Irradiate the solution with a high-pressure mercury lamp (e.g., 400W) while maintaining a constant temperature (e.g., 20°C). Monitor the reaction by TLC.
-
Work-up and Purification: After completion, concentrate the solvent and purify the resulting 5-azaindolocarbazole derivative by column chromatography.
In Vitro Chk1 Kinase Inhibition Assay
This protocol describes a luminescent-based kinase assay to determine the IC50 values of test compounds against Chk1.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare the 1x Kinase Assay Buffer, ATP solution, and substrate solution according to the manufacturer's instructions.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the Chk1 substrate.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and then dilute further in 1x Kinase Assay Buffer.
-
Reaction Initiation: In a 96-well plate, add the master mix, followed by the test compound dilutions or vehicle control. Initiate the kinase reaction by adding the purified Chk1 enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating at room temperature. Then, add the Kinase Detection Reagent and incubate further.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
The MTT or WST-8 assay can be used to assess the cytotoxic or cytostatic effects of the this compound derivatives on cancer cell lines.
Protocol: WST-8 Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives or vehicle control and incubate for a specified period (e.g., 72 hours).
-
WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the effect of Chk1 inhibitors on cell cycle distribution.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the this compound derivative at a concentration around its IC50 value for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Annexin V staining can be used to detect apoptosis induced by Chk1 inhibitors.
Protocol: Annexin V-FITC Apoptosis Assay
-
Cell Treatment: Treat cells with the this compound derivative for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualizations
Chk1 Signaling Pathway in DNA Damage Response
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Experimental Workflow for Evaluating Chk1 Inhibitors
Caption: General workflow for the evaluation of this compound Chk1 inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship in the SAR of this compound Chk1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of 5-Azaindoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azaindoles, also known as 1H-pyrrolo[3,2-b]pyridines, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. As bioisosteres of indoles, they are considered "privileged structures" and are integral to the development of various therapeutic agents, including kinase inhibitors.[1][2] The synthesis of the 5-azaindole scaffold, however, presents unique challenges due to the electronic properties of the pyridine ring.[1][3] Metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction and functionalization of the this compound core, offering milder conditions and broader substrate scope compared to classical methods.[3]
This document provides detailed application notes and experimental protocols for the synthesis of 5-azaindoles utilizing various metal-catalyzed cross-coupling reactions, including Sonogashira, Heck, Suzuki, and Larock-type reactions.
Key Metal-Catalyzed Cross-Coupling Strategies
Several palladium- and copper-catalyzed cross-coupling reactions have been successfully employed for the synthesis of 5-azaindoles. These methods typically involve the construction of the pyrrole ring onto a functionalized pyridine precursor.
A general workflow for these synthetic approaches is outlined below:
Caption: General workflow for this compound synthesis.
Sonogashira Coupling
The Sonogashira reaction, a cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a widely used method for constructing the C-C bond necessary for subsequent cyclization to form the this compound ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Caption: Simplified Sonogashira coupling catalytic cycle.
Experimental Protocol: Synthesis of 2,3-Disubstituted 5-Azaindoles via Domino Sila-Sonogashira/5-endo Cyclization
This protocol describes the synthesis of 2-monosubstituted 5-azaindoles.
| Reagent/Catalyst | Molarity/Loading | Volume/Weight | Role |
| 4-Acetamido-3-iodopyridine | 1.0 equiv | - | Starting Material |
| (Triisopropylsilyl)acetylene | 1.5 equiv | - | Alkyne source |
| PdCl₂(PPh₃)₂ | 5 mol % | - | Palladium Catalyst |
| CuI | 10 mol % | - | Co-catalyst |
| Et₃N | 2.0 equiv | - | Base |
| DMF | - | - | Solvent |
| TBAF | 1.5 equiv | - | Desilylation Agent |
Procedure:
-
To a solution of 4-acetamido-3-iodopyridine in DMF, add (triisopropylsilyl)acetylene, PdCl₂(PPh₃)₂, CuI, and Et₃N.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Add TBAF to the reaction mixture to effect desilylation and subsequent cyclization.
-
Stir at room temperature or heat as required to drive the cyclization to completion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Product | Yield |
| 2-Substituted 5-azaindoles | Good yields |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. In the context of this compound synthesis, an intramolecular Heck reaction of an enamine derivative or a cascade C-N cross-coupling/Heck reaction can be employed to construct the pyrrole ring.
Caption: Simplified Heck reaction catalytic cycle.
Experimental Protocol: Cascade C-N Cross-Coupling/Heck Reaction for Substituted 5-Azaindoles
| Reagent/Catalyst | Molarity/Loading | Volume/Weight | Role |
| Amino-o-bromopyridine | 1.0 equiv | - | Starting Material |
| Alkenyl bromide | 1.2 equiv | - | Coupling Partner |
| Pd₂(dba)₃ | 2.5 mol % | - | Palladium Catalyst |
| XPhos | 5 mol % | - | Ligand |
| t-BuONa | 2.5 equiv | - | Base |
| Toluene | - | - | Solvent |
Procedure:
-
In a glovebox, charge a reaction vessel with Pd₂(dba)₃, XPhos, and t-BuONa.
-
Add a solution of the amino-o-bromopyridine and the alkenyl bromide in toluene.
-
Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) until the reaction is complete (monitored by GC-MS or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Product | Yield |
| Various substituted 5-azaindoles | Good to excellent yields |
Suzuki Coupling
The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. This method has been applied to the synthesis of azaindoles, often in a two-step process involving the initial coupling followed by an acid-catalyzed cyclization.
Caption: Simplified Suzuki coupling catalytic cycle.
Experimental Protocol: Two-Step Synthesis of 5-Azaindoles via Suzuki-Miyaura Coupling
| Reagent/Catalyst | Molarity/Loading | Volume/Weight | Role |
| Chloroamino-N-heterocycle | 1.0 equiv | - | Starting Material |
| (2-Ethoxyvinyl)borolane | 1.5 equiv | - | Boron Reagent |
| Pd(OAc)₂ | 3 mol % | - | Palladium Catalyst |
| SPhos | 7.5 mol % | - | Ligand |
| K₃PO₄ | 3.0 equiv | - | Base |
| MeCN/H₂O (3:2) | - | - | Solvent |
| Acetic acid | - | - | Cyclization Catalyst |
Procedure:
-
Suzuki-Miyaura Coupling: To a mixture of the chloroamino-N-heterocycle, (2-ethoxyvinyl)borolane, and K₃PO₄ in MeCN/H₂O, add Pd(OAc)₂ and SPhos.
-
Reflux the reaction mixture until the starting material is consumed.
-
Cool the reaction to room temperature and extract the intermediate product.
-
Cyclization: Dissolve the crude intermediate in acetic acid and heat to effect cyclization.
-
Neutralize the reaction mixture and extract the final this compound product.
-
Purify by column chromatography.
| Product | Yield |
| Aza- and diazaindoles | Good yields |
Larock Heteroannulation
The Larock heteroannulation is a powerful palladium-catalyzed reaction for the synthesis of indoles and related heterocycles, including 5-azaindoles. This reaction typically involves the coupling of an ortho-haloaniline derivative with an alkyne, followed by intramolecular cyclization.
Experimental Protocol: Palladium-Catalyzed Heteroannulation for 2,3-Disubstituted 5-Azaindoles
| Reagent/Catalyst | Molarity/Loading | Volume/Weight | Role |
| 4-Acetamido-3-iodopyridine | 1.0 equiv | - | Starting Material |
| Diaryl-, dialkyl-, or arylalkylalkyne | 2.0 equiv | - | Alkyne |
| PdCl₂(PPh₃)₂ | 5 mol % | - | Palladium Catalyst |
| LiCl | 1.0 equiv | - | Additive |
| K₂CO₃ | 2.0 equiv | - | Base |
| DMF | - | - | Solvent |
Procedure:
-
To a mixture of 4-acetamido-3-iodopyridine, the alkyne, LiCl, and K₂CO₃ in DMF, add PdCl₂(PPh₃)₂.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) in a sealed tube until the reaction is complete.
-
Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Product | Yield |
| 2,3-Disubstituted 5-azaindoles | Good yields |
Conclusion
Metal-catalyzed cross-coupling reactions provide a robust and flexible platform for the synthesis of a wide array of substituted 5-azaindoles. The choice of a specific methodology depends on the desired substitution pattern and the availability of starting materials. The protocols outlined in this document serve as a starting point for researchers to develop and optimize synthetic routes to novel this compound derivatives for applications in drug discovery and development. Careful optimization of reaction parameters, including catalyst, ligand, base, and solvent, is often necessary to achieve high yields and purity.
References
Application Notes and Protocols for 5-Azaindole-Based Compounds in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of therapeutics targeting a range of diseases, including neurological disorders.[1] This heterocyclic motif, a bioisostere of indole, offers unique physicochemical properties that can enhance aqueous solubility and improve pharmacokinetic profiles, making it an attractive starting point for the design of brain-penetrant molecules.[1][2] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound derivatives are being explored as potent inhibitors of key pathological drivers, including protein kinases and the aggregation of misfolded proteins.[3][4] These application notes provide an overview of the development of this compound-based compounds and detailed protocols for their synthesis and evaluation in the context of neurological disorder research.
Rationale for this compound Scaffolds in Neurological Drug Discovery
The therapeutic potential of this compound derivatives in neurological disorders stems from their ability to modulate the activity of critical cellular targets. The nitrogen atom in the pyridine ring of the azaindole core can act as a hydrogen bond acceptor, facilitating strong interactions with the hinge region of protein kinases, a class of enzymes frequently dysregulated in neurodegenerative diseases. Key kinase targets include Glycogen Synthase Kinase 3β (GSK-3β) and Rho-associated coiled-coil containing protein kinase (ROCK), both of which are implicated in neuronal apoptosis, inflammation, and the pathology of Alzheimer's and Parkinson's disease.
Furthermore, the versatile nature of the this compound scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and brain permeability. Researchers have successfully designed this compound-based compounds that inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease, highlighting the broad applicability of this scaffold in addressing diverse pathological mechanisms.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following table summarizes the in vitro activity of representative this compound-based compounds against key targets in neurological disorders.
| Compound ID | Target | Assay Type | IC50/EC50 (nM) | Reference |
| GSK-3β Inhibitors | ||||
| Compound A | GSK-3β | Kinase Assay | 150 | |
| Compound B | GSK-3β | Kinase Assay | 85 | |
| ROCK Inhibitors | ||||
| Azaindole 32 | ROCK1 | Biochemical Assay | 0.6 | |
| Azaindole 32 | ROCK2 | Biochemical Assay | 1.1 | |
| β-Amyloid Aggregation Inhibitors | ||||
| 7-azaindole derivative X | Aβ42 Aggregation | Thioflavin T Assay | 5,200 | |
| 7-azaindole derivative Y | Aβ42 Aggregation | Thioflavin T Assay | 8,100 |
Signaling Pathways in Neurological Disorders
GSK-3β Signaling Pathway in Alzheimer's Disease
Glycogen synthase kinase 3β (GSK-3β) is a key serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease. Its dysregulation contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and promotes the production of amyloid-β peptides. The following diagram illustrates the central role of GSK-3β in these pathological processes.
Caption: GSK-3β signaling cascade in Alzheimer's disease.
ROCK Signaling Pathway in Neuronal Apoptosis
Rho-associated kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. In the central nervous system, aberrant ROCK signaling is associated with neurite retraction, inhibition of axonal growth, and neuronal apoptosis, making it a compelling target for neuroprotective therapies.
Caption: ROCK signaling in neuronal apoptosis.
Experimental Protocols
Protocol 1: Synthesis of a this compound Scaffold
This protocol describes a general method for the synthesis of a this compound core structure, which can be further functionalized to generate a library of derivatives.
Materials:
-
3,4-dibromopyridine
-
Substituted aniline (e.g., 4-toluidine)
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., Toluene)
Procedure:
-
Buchwald-Hartwig Amination: In a sealed tube, combine 3,4-dibromopyridine (1.0 eq), substituted aniline (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq) in toluene.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 110°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the aminated intermediate.
-
Sonogashira Coupling and Cyclization: In a sealed tube, combine the aminated intermediate (1.0 eq), phenylacetylene (1.2 eq), palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq), CuI (0.1 eq), and a base (e.g., Et3N) in a suitable solvent (e.g., THF).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 80°C for 8-16 hours.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired this compound derivative.
Protocol 2: In Vitro GSK-3β Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound compounds against GSK-3β using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be maintained at <1%.
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the GSK-3β enzyme to all wells except the negative control.
-
Add the GSK-3β substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Thioflavin T (ThT) Assay for β-Amyloid Aggregation Inhibition
This protocol describes an in vitro assay to screen for inhibitors of Aβ42 peptide aggregation.
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds dissolved in DMSO
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ42 peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in assay buffer to a final concentration of 10-20 µM.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, mix the Aβ42 peptide solution with the test compound dilutions. Include a positive control (Aβ42 alone) and a negative control (buffer alone).
-
Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for fibril formation.
-
After incubation, add ThT solution to each well to a final concentration of 5-10 µM.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Calculate the percent inhibition of aggregation for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Protocol 4: Neuronal Cell Viability (MTT) Assay
This protocol assesses the neuroprotective or cytotoxic effects of this compound compounds on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Neurotoxic agent (e.g., H2O2 or Aβ oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Introduce the neurotoxic agent to induce cell death, except in the vehicle control wells.
-
Incubate the plate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 for neuroprotection or the IC50 for cytotoxicity.
Protocol 5: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol provides a method to assess the ability of this compound compounds to cross the blood-brain barrier using a transwell-based in vitro model.
Materials:
-
Transwell inserts with a microporous membrane
-
Human brain microvascular endothelial cells (hBMECs)
-
Astrocyte and pericyte cell lines (for co-culture model)
-
Cell culture medium for all cell types
-
Test compounds
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS system for compound quantification
Procedure:
-
Model Setup: Seed hBMECs on the apical side of the transwell inserts. For a more complex model, co-culture with astrocytes and pericytes on the basolateral side.
-
Culture the cells for several days to allow for the formation of a tight monolayer, monitoring the transendothelial electrical resistance (TEER) to assess barrier integrity.
-
Permeability Assay: On the day of the experiment, replace the medium in both apical and basolateral chambers with fresh medium.
-
Add the test compound to the apical chamber (to measure permeability from "blood" to "brain").
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
To assess efflux, add the compound to the basolateral chamber and collect samples from the apical chamber.
-
At the end of the experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to confirm the integrity of the cell monolayer.
-
Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as the ratio of Papp (basolateral to apical) to Papp (apical to basolateral). An efflux ratio greater than 2 suggests active efflux.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical development of this compound-based compounds for neurological disorders, from initial synthesis to in vivo evaluation.
Caption: Preclinical development workflow.
References
Application Notes and Protocols: Sonogashira Coupling in 5-Azaindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a cornerstone for the synthesis and functionalization of this important heterocyclic motif. This reaction's tolerance of various functional groups and its typically mild reaction conditions make it an invaluable tool for the construction of carbon-carbon bonds in complex molecules.
These application notes provide a detailed overview of experimental procedures for the Sonogashira coupling in the synthesis of this compound derivatives. The information is compiled from recent scientific literature and is intended to serve as a practical guide for researchers in academic and industrial settings.
Core Concepts of the Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. In parallel, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst.
Experimental Data Summary
The following tables summarize quantitative data from various reported Sonogashira coupling reactions for the synthesis of this compound precursors and related compounds. These examples highlight the range of substrates, catalysts, and conditions that have been successfully employed.
Table 1: Sonogashira Coupling of Halogenated Pyridines for Azaindole Synthesis
| Starting Material | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene (TMSA) | PdCl₂(PPh₃)₂ (0.002 eq) | CuI (0.008 eq) | Et₃N | THF/DMA | RT | 3 | 89 | [2][3] |
| 4-Amino-2-bromo-5-iodopyridine derivative | Various alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT or 60 | - | - | [2] |
| 3,4-Dibromopyridine | Phenylacetylene | - | - | - | - | - | - | 87 (cyclization step) | |
| 2-Arylamino-3-iodopyridines | Various terminal acetylenes | Fe(acac)₃ (0.1 mmol) | CuI (0.1 mmol) | KOt-Bu (1.5 mmol) | NMP | 130 (MW) | - | Good to Excellent | |
| 3-Iodopyridine derivatives | Rosuvastatin derived terminal alkyne | Pd/Cu-catalysis | - | - | - | - | - | - |
Note: "-" indicates that the specific data was not provided in the cited abstract.
Detailed Experimental Protocols
The following are representative protocols for the Sonogashira coupling in the context of this compound synthesis, based on methodologies described in the literature.
Protocol 1: Synthesis of 5-Nitro-3-(trimethylsilylethynyl)-pyridin-2-ylamine
This protocol describes the Sonogashira coupling of 2-amino-3-iodo-5-nitropyridine with trimethylsilylacetylene, a key step in the synthesis of 5-nitro-7-azaindole.
Materials:
-
2-Amino-3-iodo-5-nitropyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Dimethylacetamide (DMA)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of 2-amino-3-iodo-5-nitropyridine in a mixture of THF and DMA, add triethylamine.
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
To the de-gassed solution, add bis(triphenylphosphine)palladium(II) chloride (0.002 molar equivalents) and copper(I) iodide (0.008 molar equivalents).
-
Add trimethylsilylacetylene to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product, 5-nitro-3-(trimethylsilylethynyl)-pyridin-2-ylamine, precipitates from the reaction mixture.
-
Isolate the product by filtration. The reported yield for this step is 89%.
Protocol 2: General Procedure for the Synthesis of 3-Alkynyl-2-aminopyridines
This protocol provides a general framework for the Sonogashira coupling of amino-halopyridines with various terminal alkynes, which are precursors for acid-catalyzed cyclization to form 7-azaindoles.
Materials:
-
Substituted amino-halopyridine (e.g., 2-amino-3-iodopyridine)
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
A suitable solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve the amino-halopyridine and the terminal alkyne in the chosen solvent.
-
Add the base to the mixture.
-
Purge the reaction mixture with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide to the reaction vessel.
-
Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-2-aminopyridine.
Visualizations
Sonogashira Coupling Reaction for this compound Synthesis
Caption: General scheme of the Sonogashira coupling for this compound synthesis.
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
References
The Versatile 5-Azaindole Scaffold: A Building Block for Advanced Organic Electronics and Material Science
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The nitrogen-containing heterocyclic compound, 5-azaindole, has emerged as a versatile and promising building block in the realm of organic electronics and material science. Its unique electronic properties, coupled with its amenability to chemical modification, have led to its incorporation into a variety of organic semiconductor materials. These materials are finding applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). This document provides a detailed overview of the applications of this compound in these fields, including key performance data, experimental protocols for material synthesis and device fabrication, and a discussion of the underlying structure-property relationships.
This compound in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have been explored as host materials, emitters, and charge-transporting materials in OLEDs. The presence of the pyridine nitrogen atom in the indole ring allows for tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices.
Performance of this compound-Based OLEDs
While extensive quantitative data for a wide range of this compound-based OLEDs is still emerging in the literature, the following table summarizes representative data for a blue phosphorescent OLED employing an azaindole-based host material.
| Host Material | Dopant | Device Structure | EQEmax (%) | CEmax (cd/A) | PEmax (lm/W) | Ref. |
| Azaindole Derivative | FIrpic (blue phosphorescent emitter) | ITO/TAPC(40nm)/mCP(10nm)/Host:15wt% FIrpic(30nm)/TmPyPB(40nm)/LiF(1nm)/Al(100nm) | 23.0 | - | - | [1] |
Table 1: Performance of a representative blue phosphorescent OLED using an azaindole-based host material. Note: Specific performance metrics like CEmax and PEmax were not detailed in the abstract.
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol describes a general procedure for the fabrication of a solution-processed OLED, which can be adapted for use with this compound-based materials.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
This compound-based emissive layer material dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
LiF
-
Aluminum (Al)
-
Organic solvents for cleaning (acetone, isopropanol)
-
Deionized water
Equipment:
-
Spin coater
-
Thermal evaporator
-
UV-ozone cleaner (optional)
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 30 seconds.
-
Anneal the substrates on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the this compound-based emissive material in a suitable organic solvent.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness.
-
Anneal the film at an optimized temperature to remove residual solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the ETL (e.g., 40 nm of TPBi), followed by a thin layer of LiF (e.g., 1 nm) and the Al cathode (e.g., 100 nm) through a shadow mask. The deposition rate and final thickness should be carefully controlled.
-
-
Encapsulation:
-
Encapsulate the devices using a glass lid and UV-curable epoxy resin inside the glovebox to protect them from oxygen and moisture.
-
Figure 1: Workflow for the fabrication of a solution-processed OLED.
This compound in Organic Solar Cells (OSCs)
The electron-deficient nature of the pyridine ring in this compound makes it an attractive component for constructing donor-acceptor (D-A) type materials for the active layer of OSCs. By pairing it with electron-donating moieties, the resulting materials can exhibit broad absorption in the solar spectrum and facilitate efficient charge separation.
Performance of this compound-Based OSCs
Detailed performance data for OSCs specifically utilizing this compound derivatives is an active area of research. The table below presents a conceptual framework for the type of data that would be crucial for evaluating such devices.
| Donor Material (this compound based) | Acceptor Material | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| Hypothetical P1 | PC71BM | ITO/PEDOT:PSS/P1:PC71BM/LiF/Al | TBD | TBD | TBD | TBD |
| Hypothetical P2 | ITIC | ITO/PEDOT:PSS/P2:ITIC/ZnO/Al | TBD | TBD | TBD | TBD |
Table 2: Template for Performance Data of this compound-Based Organic Solar Cells. TBD: To be determined from future research findings.
Experimental Protocol: Fabrication of a Bulk-Heterojunction (BHJ) Organic Solar Cell
This protocol outlines the fabrication of a conventional bulk-heterojunction organic solar cell, which can be adapted for this compound-based active layer materials.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS solution
-
This compound-based donor material
-
Acceptor material (e.g., PCBM, ITIC)
-
Organic solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)
-
Cathode buffer layer material (e.g., LiF, Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Preparation: Follow the same cleaning procedure as for OLED fabrication (Section 1.2, Step 1).
-
Hole Transport Layer (HTL) Deposition: Deposit and anneal a layer of PEDOT:PSS as described for OLEDs (Section 1.2, Step 2).
-
Active Layer Deposition:
-
Prepare a blend solution of the this compound-based donor and the acceptor material in a suitable organic solvent. The weight ratio of donor to acceptor and the total concentration will need to be optimized.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Anneal the film at an optimized temperature to promote the formation of a favorable morphology for charge separation and transport.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a cathode buffer layer (e.g., 1 nm of LiF or 20 nm of Ca) followed by the Al cathode (e.g., 100 nm) through a shadow mask.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination.
-
Determine the key performance parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Figure 2: Workflow for the fabrication of a bulk-heterojunction organic solar cell.
This compound in Organic Thin-Film Transistors (OTFTs)
The planar structure and potential for π-π stacking make this compound derivatives interesting candidates for the semiconductor channel in OTFTs. By tuning the molecular structure, both p-type (hole-transporting) and n-type (electron-transporting) materials can be designed.
Performance of this compound-Based OTFTs
The performance of OTFTs is characterized by parameters such as charge carrier mobility (μ), on/off current ratio (I_on/I_off), and threshold voltage (V_th). The table below provides a template for summarizing the performance of OTFTs based on this compound derivatives.
| Semiconductor (this compound based) | Device Architecture | μ (cm²/Vs) | I_on/I_off | V_th (V) |
| Hypothetical Material 1 (p-type) | BGBC | TBD | TBD | TBD |
| Hypothetical Material 2 (n-type) | TGBC | TBD | TBD | TBD |
Table 3: Template for Performance Data of this compound-Based Organic Thin-Film Transistors. BGBC: Bottom-Gate, Bottom-Contact; TGBC: Top-Gate, Bottom-Contact. TBD: To be determined from future research findings.
Experimental Protocol: Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OTFT
This protocol details the fabrication of a common OTFT architecture that can be used to evaluate the performance of this compound-based semiconductors.
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Photoresist and developer
-
Gold (Au) and a suitable adhesion layer (e.g., Cr or Ti)
-
This compound-based organic semiconductor
-
Organic solvents for cleaning and deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ wafer using a standard cleaning procedure (e.g., RCA-1 and RCA-2).
-
Source and Drain Electrode Patterning:
-
Use photolithography to define the source and drain electrode pattern on the SiO₂ surface.
-
Deposit an adhesion layer (e.g., 5 nm of Cr) followed by the gold electrodes (e.g., 50 nm) using thermal or e-beam evaporation.
-
Perform a lift-off process to remove the photoresist and unwanted metal, leaving the patterned source and drain electrodes.
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor and enhance device performance.
-
-
Organic Semiconductor Deposition:
-
Deposit a thin film of the this compound-based semiconductor onto the substrate. This can be done via thermal evaporation in a high-vacuum chamber or by solution-based methods like spin-coating or drop-casting. The deposition conditions (temperature, rate, etc.) or solution parameters (concentration, solvent, etc.) need to be optimized.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OTFT using a semiconductor parameter analyzer in a probe station, preferably in an inert atmosphere.
-
Extract the key performance parameters: field-effect mobility, on/off ratio, and threshold voltage.
-
Figure 3: Workflow for the fabrication of a bottom-gate, bottom-contact OTFT.
Synthesis of this compound Derivatives
The versatility of the this compound scaffold stems from the numerous synthetic routes available for its derivatization. These methods allow for the introduction of various functional groups at different positions of the ring system, enabling the fine-tuning of the material's electronic and physical properties.
General Synthetic Strategies
Several synthetic strategies have been developed for the synthesis of azaindoles.[2][3] A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are powerful tools for introducing substituents that can then be used to form the fused pyrrole ring.[4]
Figure 4: A general synthetic strategy for this compound derivatives.
Experimental Protocol: Synthesis of a this compound Derivative via Sonogashira Coupling and Cyclization
This protocol provides a representative example of the synthesis of a this compound derivative.
Materials:
-
Substituted 3,4-dibromopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Amine for cyclization step
Procedure:
-
Sonogashira Coupling:
-
To a solution of the 3,4-dibromopyridine and the terminal alkyne in a suitable solvent, add the palladium catalyst, CuI, and the base under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Purify the product by column chromatography.
-
-
Cyclization:
-
The product from the Sonogashira coupling is then subjected to a cyclization reaction to form the pyrrole ring. This can often be achieved by a subsequent palladium-catalyzed C-N coupling reaction with an amine.
-
The specific conditions for the cyclization will depend on the nature of the substrates.
-
Structure-Property Relationships and Material Design
The performance of this compound-based materials in organic electronic devices is intrinsically linked to their molecular structure. Key design considerations include:
-
HOMO/LUMO Energy Level Tuning: The introduction of electron-donating or electron-withdrawing groups at various positions on the this compound core can be used to precisely control the HOMO and LUMO energy levels.[5] This is critical for matching the energy levels of other materials in the device to ensure efficient charge injection and to minimize energy loss.
-
Molecular Packing and Morphology: The planarity of the molecular structure and the nature of the substituents influence the solid-state packing of the molecules. Well-ordered π-π stacking is generally desirable for efficient charge transport.
-
Solubility: For solution-processed devices, the solubility of the this compound derivative in common organic solvents is a crucial factor. This is often controlled by the introduction of appropriate alkyl or alkoxy side chains.
Figure 5: Key structure-property relationships in the design of this compound-based materials.
Conclusion
This compound is a promising scaffold for the development of new materials for organic electronics. Its versatile chemistry allows for the fine-tuning of its electronic and physical properties, making it suitable for a range of applications in OLEDs, OSCs, and OTFTs. Further research focused on the synthesis of novel this compound derivatives and the comprehensive characterization of their device performance will be crucial for realizing the full potential of this important class of materials. The protocols and data presented herein provide a foundation for researchers to explore and innovate in this exciting field.
References
- 1. Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 49. The synthesis of derivatives of 4- and this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. madison-proceedings.com [madison-proceedings.com]
Application Notes and Protocols: Tandem Fürstner Reductive Coupling for 5-Azaindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-azaindole scaffold is a privileged structural motif in medicinal chemistry, serving as a key component in numerous therapeutic agents due to its ability to act as a bioisostere of indole. Its unique hydrogen bonding capabilities and electronic properties make it a valuable pharmacophore in the design of kinase inhibitors and other targeted therapies. The synthesis of substituted 5-azaindoles, however, can be challenging.
This document details the application of the Fürstner indole synthesis, a powerful intramolecular reductive coupling of carbonyl compounds mediated by low-valent titanium, for the construction of the this compound core. This method, an extension of the McMurry reaction, offers a convergent and efficient route to this important heterocyclic system. The reaction proceeds via a tandem reductive coupling of an appropriate N-acyl aminopyridine precursor, followed by in-situ cyclization and aromatization to furnish the this compound ring system. While the Fürstner synthesis is well-established for indoles, its application to azaindoles represents a logical and potent extension of its utility.
Reaction Principle and Mechanism
The core of the Fürstner synthesis is the reductive coupling of two carbonyl groups (in this case, a ketone/aldehyde and an amide) facilitated by a low-valent titanium reagent, typically generated in situ from a titanium halide (e.g., TiCl₃ or TiCl₄) and a reducing agent (e.g., Zn dust, LiAlH₄). The high oxophilicity of the low-valent titanium drives the deoxygenation and subsequent carbon-carbon bond formation.
The proposed reaction for this compound synthesis commences with a suitably substituted aminopyridine, which is acylated on the nitrogen and possesses a carbonyl group at the adjacent carbon. This precursor undergoes an intramolecular reductive coupling to form a transient titanapinacolate intermediate, which then collapses to form the pyrrole ring fused to the pyridine core.
Logical Workflow for this compound Synthesis via Fürstner Reductive Coupling
Caption: Logical workflow for the synthesis of 5-azaindoles using the Fürstner reductive coupling methodology.
Experimental Protocols
The following is a representative protocol for the synthesis of a substituted this compound via the Fürstner reductive coupling. This protocol is based on established procedures for the Fürstner indole synthesis and has been adapted for a this compound precursor. Researchers should optimize conditions for their specific substrates.
Protocol: Synthesis of 2,3-Diphenyl-5-azaindole (Hypothetical Example)
Materials:
-
N-(3-Benzoylpyridin-4-yl)benzamide (Precursor)
-
Titanium(III) chloride (TiCl₃)
-
Zinc dust (<10 micron, activated)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add zinc dust (4.0 eq).
-
Suspend the zinc dust in anhydrous THF (50 mL).
-
With vigorous stirring, add titanium(III) chloride (2.0 eq) portion-wise at room temperature. The suspension will turn from blue/purple to black.
-
Heat the black suspension to reflux for 2 hours under an argon atmosphere.
-
Cool the suspension to room temperature.
-
-
Reductive Coupling and Cyclization:
-
In a separate flame-dried flask, dissolve N-(3-Benzoylpyridin-4-yl)benzamide (1.0 eq) in anhydrous THF (50 mL).
-
Add the solution of the precursor dropwise to the stirred suspension of the low-valent titanium reagent at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).
-
Filter the mixture through a pad of celite to remove the titanium oxides. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2,3-diphenyl-5-azaindole.
-
Reaction Mechanism Diagram
Troubleshooting & Optimization
Optimizing the yield and purity of 5-Azaindole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5-Azaindole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary.[1] |
| Suboptimal reaction temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation of the product or starting materials.[2] | |
| Poor quality of reagents or solvents | Use high-purity, anhydrous solvents and fresh reagents. The presence of moisture or impurities can significantly impact the reaction outcome. | |
| Inefficient catalyst activity (for catalyzed reactions) | For palladium-catalyzed reactions, ensure the catalyst is active. Consider using a different palladium source or ligand. Degas the reaction mixture to prevent catalyst oxidation.[2][3] | |
| Side reactions consuming starting material | Identify potential side reactions based on the synthetic route. Adjusting reaction conditions such as temperature, solvent, or base can help minimize byproduct formation. | |
| Low Purity | Presence of unreacted starting materials | Improve the reaction conversion by optimizing reaction time and temperature. Efficiently separate the product from starting materials using column chromatography or recrystallization. |
| Formation of side products | The choice of synthetic route can influence the types and amounts of byproducts. For instance, in palladium-catalyzed syntheses, homo-coupling of alkynes can be a side reaction.[3] Consider alternative routes like the Bartoli or Batcho-Leimgruber syntheses which may offer different impurity profiles. | |
| Ineffective purification | Optimize the purification method. For column chromatography, select an appropriate solvent system that provides good separation between the product and impurities (aim for an Rf of ~0.35 for the product). For recrystallization, screen different solvents to find one that dissolves the compound well at high temperatures and poorly at low temperatures. | |
| Product degradation during workup or purification | Some azaindole derivatives can be sensitive to acidic or basic conditions. Neutralize the reaction mixture carefully during workup. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds; consider using neutral alumina or deactivated silica gel for chromatography. | |
| Difficulty in Product Isolation | Product is an oil or does not crystallize | "Oiling out" can occur if the solution is cooled too quickly or is too concentrated. Try slower cooling, using a more dilute solution, or adding a seed crystal. Anti-solvent crystallization can also be an effective technique. |
| Product is highly soluble in the reaction solvent | After the reaction is complete, remove the reaction solvent under reduced pressure and redissolve the residue in a different solvent for extraction or crystallization. | |
| Formation of a stable emulsion during extraction | Add a saturated brine solution to help break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Several methods are employed for the synthesis of the this compound core. Common approaches include:
-
Palladium-catalyzed cross-coupling reactions: These often involve a Sonogashira coupling of a substituted aminopyridine with an alkyne, followed by an intramolecular cyclization. This is a versatile method for creating substituted azaindoles.
-
Bartoli Indole Synthesis: This method utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent. It has been used to produce this compound, though yields can sometimes be modest.
-
Batcho-Leimgruber Indole Synthesis: This two-step process involves the formation of an enamine from a nitropyridine derivative, followed by a reductive cyclization. It is a productive method for preparing azaindoles.
-
Metal-free cycloisomerization: This approach can provide a more straightforward and scalable synthesis, avoiding the need for heavy metal catalysts and simplifying purification.
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and the equivalents of reagents to find the optimal conditions for your specific substrate.
-
Ensure Anhydrous Conditions: Many of the reagents used in azaindole synthesis are sensitive to moisture. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Monitor the Reaction: Use techniques like TLC or LC-MS to track the progress of the reaction and determine the optimal time to quench it, avoiding the formation of degradation products from prolonged reaction times.
-
Purification Efficiency: A low isolated yield can sometimes be due to inefficient purification. Optimize your chromatography or crystallization procedure to minimize product loss.
Q3: My this compound product is impure after initial workup. What are the best purification methods?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is an effective technique for removing small amounts of impurities, especially if your product is a solid. A good recrystallization solvent will dissolve the this compound at an elevated temperature but not at room temperature. Ethyl acetate and mixtures of ethanol and water have been used for related compounds.
-
Column Chromatography: This is a versatile method for separating the desired product from starting materials and byproducts, particularly when impurities have similar polarities. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution can often provide better separation.
-
Preparative HPLC: For achieving very high purity (>99.5%), preparative HPLC is the method of choice, although it can be more costly and may result in lower yields.
Q4: I am performing a Sonogashira coupling to synthesize a this compound precursor and the reaction is not working well. What should I check?
A4: For issues with Sonogashira coupling, consider the following:
-
Catalyst and Ligand: Ensure your palladium catalyst and any phosphine ligands are not degraded. The choice of ligand can also be critical.
-
Copper Co-catalyst: Copper(I) iodide is a common co-catalyst. Ensure it is fresh and not oxidized.
-
Base: An appropriate base, such as triethylamine or diisopropylethylamine, is necessary to neutralize the HX generated during the reaction.
-
Degassing: It is crucial to thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent: A suitable solvent, such as DMF or THF, is required to dissolve all the reactants.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-7-azaindole via Sonogashira Coupling and Cyclization
This protocol is adapted from a method for the synthesis of 5-bromo-7-azaindole, a common intermediate.
Step 1: Sonogashira Coupling and Deprotection
-
To a solution of 5-bromo-3-iodo-2-aminopyridine in a suitable solvent (e.g., a mixture of toluene and an aqueous base solution), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide.
-
Add the alkyne reagent (e.g., trimethylsilylacetylene) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Upon completion, perform an aqueous workup to remove the catalysts and salts.
-
The silyl protecting group can be removed in the subsequent cyclization step or by treatment with a fluoride source like TBAF.
Step 2: Intramolecular Cyclization
-
Dissolve the crude 5-bromo-3-alkynyl-2-aminopyridine in a solvent such as DMF or DMSO.
-
Add a base, for example, potassium tert-butoxide or sodium tert-butoxide.
-
Heat the reaction mixture to 60-85°C for 1-3 hours, monitoring for the formation of the 5-bromo-7-azaindole.
-
After cooling, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.
-
Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and hexanes can be employed.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Cyclization Step in Azaindole Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Morpholine/Water (1:1) | - | 90 | 24 | 73 | >97 | |
| 2 | Morpholine/Water (10:2) | - | 90 | 24 | 88 | >97 | |
| 3 | Pyrrolidine/Water (1:1) | - | 90 | 24 | 67 | - | |
| 4 | Potassium tert-butoxide | Toluene | 65 | - | Excellent | - | |
| 5 | Sodium tert-butoxide | DMSO | 60-85 | 1-3 | 85 | >99.3 |
Note: Data is for the synthesis of substituted azaindoles and may require optimization for the parent this compound.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Regioselective Functionalization of 5-Azaindole
Welcome to the technical support center for the regioselective functionalization of 5-Azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenge lies in controlling the position of functionalization on the bicyclic ring system. The this compound core has multiple reactive sites, and the pyridine ring's electron-withdrawing nature deactivates the benzene ring, making electrophilic substitution difficult and often leading to a mixture of isomers.[1][2] Key challenges include:
-
Competing Reactive Sites: The pyrrole ring is generally more electron-rich and susceptible to electrophilic attack at the C3 position. However, reactions can also occur on the pyridine ring, particularly at the C4, C6, and C7 positions.[3]
-
Harsh Reaction Conditions: Classical methods for indole synthesis and functionalization often require harsh conditions that are not compatible with the this compound scaffold, leading to poor yields and lack of selectivity.[2][4]
-
Directing Group Strategy: Achieving regioselectivity often necessitates the use of directing groups, which adds extra steps for installation and removal.
Q2: Which positions on the this compound ring are most susceptible to electrophilic and nucleophilic attack?
A2: The reactivity of the this compound ring is as follows:
-
Electrophilic Attack: The C3 position on the pyrrole ring is the most electron-rich and, therefore, the most common site for electrophilic substitution.
-
Nucleophilic Attack: The pyridine ring is electron-deficient and more susceptible to nucleophilic attack, particularly at the C4 and C6 positions.
-
Metalation: Directed ortho-metalation (DoM) strategies can be employed to functionalize specific positions, often requiring a directing group on the nitrogen atom of the pyrrole or pyridine ring.
Q3: How can I achieve regioselective C-H functionalization on the pyridine ring of this compound?
A3: Regioselective C-H functionalization of the pyridine ring is challenging due to its lower reactivity compared to the pyrrole ring. Successful strategies often involve:
-
Directing Groups: Installing a directing group on the N1 or N7 position can direct metalation and subsequent functionalization to specific positions on the pyridine ring. For example, a carbamoyl group at N7 can direct metalation to the C6 position.
-
N-Oxide Formation: Activation of the pyridine ring through the formation of an N-oxide can facilitate regioselective functionalization. For instance, N-methyl 7-azaindole N-oxide has been shown to undergo regioselective arylation at the C6 position.
-
Transient Directing Groups: The use of transient directing groups, such as glycine, can assist in the regioselective arylation at the C4 position.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Halogenation
Symptoms:
-
Formation of a mixture of halogenated isomers (e.g., at C3, C4, and C6).
-
Low yield of the desired regioisomer.
-
Difficulty in separating the isomers by chromatography.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Reaction conditions are too harsh. | Use milder halogenating agents. For example, instead of Br2, consider using N-bromosuccinimide (NBS). Enzymatic halogenation can also offer excellent regioselectivity under benign conditions. |
| Lack of a directing group. | Introduce a directing group to favor substitution at a specific position. For N-protected 5-azaindoles, electrophilic attack is often directed to the C3 position. |
| Solvent effects. | The choice of solvent can influence the regioselectivity. Screen different solvents to optimize the reaction. |
Problem 2: Low Yield during Nitration of this compound
Symptoms:
-
Low conversion of the starting material.
-
Formation of multiple nitrated products and degradation of the starting material.
-
The desired 5-nitro-7-azaindole is obtained in low overall yield.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Strongly acidic conditions. | Standard nitrating conditions (e.g., HNO3/H2SO4) can be too harsh for the azaindole core. Consider using milder, non-acidic nitrating agents like trifluoroacetyl nitrate generated in situ. |
| Electron-withdrawing nature of the pyridine ring. | The nitro group at the 5-position deactivates the pyridine ring, making certain cyclization strategies for synthesis difficult. Alternative synthetic routes starting from substituted pyridines may be more efficient. |
| Substrate protection. | Protection of the pyrrole nitrogen (e.g., with a Boc group) can sometimes improve the outcome of electrophilic substitution reactions. |
Problem 3: Difficulty in Achieving Regioselective C-H Arylation
Symptoms:
-
A mixture of C-H arylated products is obtained.
-
Low yield of the desired arylated product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| No directing group or an inappropriate directing group. | Employ a suitable directing group to achieve the desired regioselectivity. For C4 arylation, a transient directing group like glycine can be effective. For C6 arylation of 7-azaindole, an N-oxide can be used. |
| Suboptimal catalyst system. | The choice of catalyst, ligand, and additives is crucial. For example, in Pd-catalyzed C-H arylation, the ligand can significantly influence the regioselectivity. |
| Reaction conditions not optimized. | Systematically screen the solvent, temperature, and base to find the optimal conditions for the desired regioselective C-H arylation. |
Experimental Protocols
Protocol 1: Regioselective C3-Sulfenylation of N-Sulfonyl Protected 7-Azaindoles
This protocol describes the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles with sulfonyl chlorides.
Materials:
-
N-sulfonyl protected 7-azaindole
-
Sulfonyl chloride
-
Tetrabutylammonium iodide (TBAI)
-
Solvent (e.g., DCE)
Procedure:
-
To a solution of N-sulfonyl protected 7-azaindole in the chosen solvent, add the sulfonyl chloride and TBAI.
-
Stir the reaction mixture at the appropriate temperature for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture by quenching with an appropriate reagent.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the 3-thio-7-azaindole.
Protocol 2: Regioselective Nitration of Indoles using Trifluoroacetyl Nitrate
This protocol describes a non-acidic and non-metallic method for the regioselective nitration of indoles at the C3 position.
Materials:
-
Indole (or N-protected indole)
-
Ammonium tetramethylnitrate
-
Trifluoroacetic anhydride
-
Acetonitrile (solvent)
Procedure:
-
Dissolve the indole and ammonium tetramethylnitrate in acetonitrile in a reaction tube.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add a solution of trifluoroacetic anhydride in acetonitrile to the cooled reaction mixture.
-
Maintain the reaction at 0-5 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it with a saturated solution of sodium carbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-nitroindole.
Visualizations
Caption: Reactivity map of the this compound core.
Caption: A typical experimental workflow.
References
Improving the solubility and pharmacokinetic profile of 5-Azaindole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the solubility and pharmacokinetic properties of 5-azaindole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The introduction of a nitrogen atom into the indole ring system, creating an azaindole, can increase the crystal lattice energy and reduce lipophilicity, both of which can contribute to lower aqueous solubility compared to their indole counterparts.[1][2] High-throughput screening methods often yield poorly water-soluble active pharmaceutical ingredients (APIs).[3] Addressing solubility is a critical early step in drug development to avoid issues with bioavailability and therapeutic efficacy.[4][5]
Q2: What are the primary strategies for improving the solubility of this compound derivatives?
A2: The main strategies can be divided into physical and chemical modifications.
-
Physical Modifications: These include particle size reduction (micronization, nanomilling) to increase the surface area for dissolution and creating amorphous solid dispersions.
-
Chemical Modifications: For ionizable this compound derivatives, salt formation is a common and effective technique. Other approaches include the formation of co-crystals, which are multi-component crystals of the API and a co-former.
Q3: How do I decide between salt formation and co-crystallization for my this compound derivative?
A3: The decision largely depends on the pKa of your compound. A general guideline is:
-
pKa ≥ 5.0: Salt screening is typically recommended.
-
pKa between 3.0 and 5.0: Screening for both salts and co-crystals is advisable.
-
pKa < 3.0 (or non-ionizable): Co-crystal screening is the preferred approach.
Approximately 50% of small molecule drugs on the market are administered as salts. However, co-crystals offer a valuable alternative for compounds that are not ionizable or where salt formation leads to stability issues like hygroscopicity.
Q4: What are the common pharmacokinetic challenges encountered with this compound derivatives?
A4: Common challenges include poor oral bioavailability due to low solubility or low intestinal permeability, and rapid metabolism, often by cytochrome P450 enzymes in the liver (first-pass metabolism). The introduction of the nitrogen atom in the azaindole structure can sometimes improve metabolic stability compared to the parent indole.
Q5: How can the pharmacokinetic profile of a this compound derivative be improved?
A5: Improving the pharmacokinetic profile often involves a multi-pronged approach:
-
Formulation Strategies: Developing advanced formulations such as lipid-based systems (e.g., self-emulsifying drug delivery systems), nanoparticles, or amorphous solid dispersions can enhance absorption.
-
Structural Modifications: Medicinal chemistry efforts can be employed to block sites of metabolism (e.g., through deuteration) or to create prodrugs that improve membrane transport.
-
Alternative Routes of Administration: If oral bioavailability remains a challenge, exploring parenteral routes like intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) can bypass first-pass metabolism and increase systemic exposure.
Troubleshooting Guides
Issue 1: Low or Inconsistent Solubility Results
| Question | Answer & Troubleshooting Steps |
| My compound precipitates out of the buffer during my in vitro assay. What can I do? | This is a common issue with poorly soluble compounds. 1. Check DMSO Concentration: Ensure the final concentration of DMSO (or other organic co-solvent) is low, typically under 1%, as higher concentrations can inflate solubility and may affect assay performance. 2. pH Adjustment: Determine the pH-solubility profile of your compound. Adjusting the buffer pH might keep your compound in solution, especially if it's ionizable. 3. Use Solubilizing Excipients: Consider adding solubilizing agents like cyclodextrins to your assay buffer to form inclusion complexes and improve solubility. |
| My solubility measurements are not reproducible. What are the likely causes? | Reproducibility issues often stem from the experimental setup. 1. Ensure Equilibrium: The most common reason is not allowing sufficient time for the solution to reach equilibrium. Shake-flask methods typically require 24-72 hours of agitation. 2. Control Temperature: Solubility is temperature-dependent. Use a temperature-controlled shaker or incubator (e.g., 25°C or 37°C). 3. Verify Purity: Ensure the compound you are testing is pure, as impurities can affect solubility measurements. 4. Reliable Analysis: Use a validated and reliable analytical method (e.g., HPLC, LC-MS/MS) to quantify the concentration of the dissolved compound. |
Issue 2: Poor In Vivo Pharmacokinetic Profile
| Question | Answer & Troubleshooting Steps |
| The oral bioavailability of my this compound derivative is extremely low. How do I determine the cause? | Low oral bioavailability is typically due to poor absorption or high first-pass metabolism. 1. Assess Permeability: Use an in vitro model like the Caco-2 assay to assess intestinal permeability. This will help you understand if the issue is with the compound crossing the gut wall. 2. Evaluate Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. Rapid degradation in this assay suggests that first-pass metabolism is likely a significant contributor to the low bioavailability. 3. Formulation Enhancement: If solubility is the limiting factor, consider formulation strategies like creating a nanosuspension or a lipid-based formulation to improve dissolution in the gastrointestinal tract. |
| My compound shows a very short half-life in vivo. What steps can I take? | A short half-life indicates rapid clearance, which is often due to extensive metabolism. 1. Identify Metabolites: Use liver microsomes or hepatocytes to generate and identify the major metabolites. Knowing the metabolic "hotspots" can guide medicinal chemistry efforts to block these sites. 2. Consider Structural Modification: Strategically modify the chemical structure to reduce susceptibility to metabolic enzymes. 3. Explore Alternative Formulations: For some routes of administration, such as subcutaneous injection, an extended-release formulation (e.g., an oil-based depot) can prolong the half-life and exposure. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of an Indole vs. Azaindole Analogs
This table illustrates how substituting a carbon atom in the indole ring with a nitrogen atom can impact key drug-like properties.
| Compound | EC50 (µM) | Solubility (µg/mL at pH 6.5) | Metabolic Stability (t½ in HLM, min) | Caco-2 Permeability (nm/s) |
| Parent Indole | 4.85 | 16 | 16.9 | 169 |
| 4-Azaindole | 1.56 | 932 | > 100 | 76 |
| This compound | 576.90 | 419 | > 100 | 19 |
| 6-Azaindole | 21.55 | 487 | 38.5 | < 15 |
| 7-Azaindole | 1.65 | 936 | 49.5 | 168 |
| Data adapted from a study on HIV-1 attachment inhibitors, demonstrating that azaindole derivatives uniformly displayed enhanced solubility and metabolic stability over the prototype indole. |
Table 2: Common Pharmacokinetic Parameters and Their Significance
| Parameter | Symbol | Description | Significance |
| Half-life | t½ | The time required for the drug concentration in the body to decrease by half. | Determines the dosing interval. A short half-life may require more frequent dosing. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. High clearance often leads to a short half-life. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. A large Vd suggests the drug is widely distributed outside the plasma. |
| Bioavailability | F (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A key parameter for oral drugs. Low bioavailability can be due to poor absorption or high first-pass metabolism. |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma after a dose. | Related to both the rate and extent of absorption. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound in a specific buffer.
-
Materials:
-
This compound derivative (solid powder)
-
Aqueous buffer of desired pH (e.g., pH 7.4 phosphate-buffered saline)
-
Glass vials with screw caps
-
Temperature-controlled shaking incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method (e.g., HPLC-UV, LC-MS/MS)
-
-
Procedure:
-
Add an excess amount of the solid compound to a glass vial to ensure a saturated solution is formed.
-
Add a known volume of the buffer to the vial.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 37°C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, visually confirm the presence of undissolved solid material.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solids.
-
Dilute the filtered solution as needed with the appropriate solvent.
-
Analyze the concentration of the dissolved drug using a validated analytical method.
-
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s.
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM KPO4, pH 7.4)
-
NADPH regenerating system (cofactor)
-
Test compound stock solution (e.g., in DMSO or acetonitrile)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)
-
Ice-cold acetonitrile or methanol (stop solution)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer on ice.
-
Add the test compound to the incubation mixture to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile to terminate the reaction.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining parent compound versus time.
-
Mandatory Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Workflow for an in vitro metabolic stability assay.
Caption: The four phases of pharmacokinetics (ADME).
References
Troubleshooting intramolecular cyclization in 5-Azaindole synthesis
Welcome to the technical support center for 5-Azaindole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the critical intramolecular cyclization step.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving intramolecular cyclization in this compound synthesis?
The most common strategies include palladium-catalyzed intramolecular C-N bond formation, copper-catalyzed cyclization, and base- or acid-catalyzed cyclization of suitable precursors. The selection of the method is often dependent on the starting material's nature and the desired substitution pattern on the this compound ring.[1] Transition metal-catalyzed cyclizations, particularly with palladium, are frequently employed.[2][3]
Q2: How do electron-donating or -withdrawing groups on the pyridine ring affect the cyclization reaction?
Substituents on the pyridine ring can significantly influence the reaction rate and yield. Electron-withdrawing groups, such as a nitro group, can make the cyclization more challenging due to the electron-deficient nature of the pyridine ring, potentially requiring more forceful conditions.[1][4] Conversely, the electronic character of substituents on other parts of the molecule can also direct the regioselectivity of the cyclization.
Q3: My 5-azaindoline product is aromatizing to this compound. How can this be prevented?
Aromatization is often due to oxidation. To minimize this, it is critical to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction and workup. Using freshly degassed solvents is also recommended. If the product is particularly sensitive, purification should be performed swiftly, and the final compound should be stored under an inert atmosphere to prevent degradation.
Q4: I am having difficulty purifying my this compound product by column chromatography. What could be the issue?
Some this compound derivatives can be unstable on acidic silica gel, leading to decomposition during chromatography. In such cases, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switching to a neutral stationary phase like alumina. Optimizing the solvent system for elution, possibly with a gradient, can also improve separation. Recrystallization may be a viable alternative for purification if a suitable solvent can be identified.
Troubleshooting Guide
Issue 1: Low to No Product Yield
If you are experiencing low to no yield of your desired this compound product, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Incorrect Catalyst or Catalyst Inactivation | For palladium-catalyzed reactions, screen a variety of catalysts and ligands; a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos can be effective. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. For copper-catalyzed reactions, verify the purity of the copper source. |
| Suboptimal Base or Solvent | The choice of base and solvent is crucial. Perform a systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) and solvents (e.g., Dioxane, Toluene, DMF, DMSO). The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. |
| Harsh Reaction Conditions | The reaction conditions may be too harsh, leading to the decomposition of the starting material or product. Screen a range of temperatures, starting with milder conditions. Using a lower boiling point solvent can help maintain a lower reaction temperature. |
| Poor Substrate Reactivity | The electronic properties of your specific substrate may hinder the reaction. For example, electron-withdrawing groups on the pyridine ring can make cyclization more difficult. More forcing conditions or a different catalytic system may be required. |
Issue 2: Formation of a Complex Mixture of Byproducts
The presence of multiple spots on a TLC plate indicates the formation of byproducts. Here are some common causes and their solutions.
| Possible Cause | Suggested Solution |
| Intermolecular Reactions (Dimerization) | Competing intermolecular reactions can occur, especially at high concentrations. Higher dilutions of the reaction mixture can favor the desired intramolecular cyclization. |
| Alternative Intramolecular Cyclization | Depending on the substrate, alternative cyclization pathways (e.g., 6-endo vs. 5-exo) may be possible, leading to regioisomers. The choice of catalyst and ligand can influence the regioselectivity of the cyclization. |
| Decomposition | As mentioned previously, harsh conditions can lead to decomposition. Re-evaluate the reaction temperature and duration. |
| Aromatization of an Intermediate | If the desired product is a 5-azaindoline, it may be oxidizing to the corresponding this compound. Ensure strictly inert conditions are maintained throughout the process. |
Experimental Protocols & Data
Table 1: Optimization of Base and Solvent for a Generic this compound Cyclization
This table illustrates a hypothetical optimization study to find the best conditions for a palladium-catalyzed intramolecular cyclization.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane | 100 | 45 |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | 78 |
| 3 | t-BuOK (2.0) | Dioxane | 100 | 62 |
| 4 | Cs₂CO₃ (2.0) | Toluene | 110 | 65 |
| 5 | Cs₂CO₃ (2.0) | DMF | 100 | 85 |
| 6 | Cs₂CO₃ (2.0) | DMSO | 100 | 55 |
Data is representative and for illustrative purposes only.
General Protocol for Palladium-Catalyzed Intramolecular Cyclization
-
To a reaction vessel, add the starting material (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), and ligand (e.g., XPhos, 0.1 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv) and anhydrous, degassed solvent (e.g., Dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography.
Visual Guides
Caption: A logical workflow for troubleshooting intramolecular cyclization in this compound synthesis.
Caption: A typical experimental workflow for the synthesis of this compound via intramolecular cyclization.
References
Overcoming low yields in classical 5-Azaindole synthesis methods
Welcome to the technical support center for 5-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome low yields encountered in classical synthesis methods. Here you will find frequently asked questions, detailed troubleshooting guides, comparative data on various synthetic routes, and complete experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using classical methods known for their low yields.
FAQ 1: Why do classical indole syntheses like the Fischer, Madelung, or Hemetsberger methods give low yields for this compound?
The primary reason for low yields is the electron-deficient nature of the pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, which deactivates the ring system towards the electrophilic cyclization steps that are central to these classical methods. This electronic effect can hinder the desired reaction pathway and promote side reactions and decomposition, especially under the harsh, high-temperature conditions often required.
FAQ 2: I am attempting a Fischer indole synthesis of this compound from a pyridylhydrazine and seeing significant decomposition or no product. What is going wrong?
Common Causes & Solutions:
-
Harsh Acid Conditions: The strong acids (e.g., H₂SO₄, polyphosphoric acid) and high temperatures typically used in the Fischer synthesis can lead to the degradation of the electron-deficient pyridylhydrazine or the intermediate hydrazone.
-
Troubleshooting:
-
Use a Milder Lewis Acid: Try using Lewis acids like ZnCl₂ or BF₃·OEt₂ which can promote cyclization at lower temperatures.
-
Optimize Temperature: Start with a lower reaction temperature and gradually increase it, monitoring the reaction by TLC. Excessive heat is a common cause of failure.
-
Consider a Two-Step Procedure: Isolate the pyridylhydrazone first before attempting the cyclization under various acidic conditions. This can prevent side reactions between the hydrazine and the acid.
-
-
-
Unfavorable[1][1]-Sigmatropic Rearrangement: The electron-withdrawing nature of the pyridine ring can disfavor the key[1][1]-sigmatropic rearrangement step in the Fischer mechanism.
-
Troubleshooting:
-
Modify the Substrate: If possible, introduce electron-donating groups onto the pyridine ring to counteract the electron-withdrawing effect of the ring nitrogen.
-
Switch to a Modern Method: For many substituted 5-azaindoles, modern palladium-catalyzed methods are more reliable and higher yielding.
-
-
Troubleshooting Workflow: Fischer this compound Synthesis
Below is a logical workflow to diagnose and solve common problems encountered during the Fischer synthesis of this compound.
FAQ 3: My Madelung synthesis of this compound is failing. What are the likely causes?
The Madelung synthesis requires very harsh conditions (strong base, high temperature), which are often detrimental to pyridine-containing substrates.
-
Common Causes & Solutions:
-
Decomposition: The combination of a strong base (like sodium ethoxide) and temperatures >200 °C can cause decomposition of the N-acyl aminopyridine starting material.
-
Failed Cyclization: The intramolecular cyclization can be difficult due to unfavorable electronics.
-
Troubleshooting:
-
Consider using modified Madelung conditions, such as employing n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at lower temperatures, although these can also be problematic with pyridine substrates.
-
This method is generally not recommended for this compound synthesis due to low yields and harsh conditions. Alternative methods are strongly advised.
-
-
Comparison of this compound Synthesis Methods
The following table summarizes typical yields for classical and modern methods for the synthesis of the this compound core. Yields can vary significantly based on the specific substrates and reaction conditions.
| Synthesis Method | General Reaction Type | Typical Yield Range | Conditions | Key Challenges for this compound |
| Fischer Indole Synthesis | Acid-catalyzed cyclization | < 5% - 20% | High temp, strong acid (PPA, H₂SO₄) | Electron-deficient ring, harsh conditions, decomposition |
| Madelung Synthesis | Base-catalyzed cyclization | Very Low (< 5%) | High temp (>200°C), strong base (NaOEt) | Extremely harsh conditions, substrate decomposition |
| Hemetsberger Synthesis | Thermal decomposition | Low to Moderate (15-40%) | High temp (refluxing xylene) | Requires synthesis of azido precursor, potential for side reactions |
| Bartoli Synthesis | Grignard reaction with nitropyridine | Moderate (20-35%) | 3 eq. vinyl Grignard, low temp | Requires ortho-substituted nitropyridine starting material |
| Leimgruber-Batcho | Reductive cyclization | Good (for this compound) | Two steps: enamine formation, then reduction | Suitable for specific substitution patterns |
| Sonogashira/Cyclization | Pd/Cu-catalyzed cross-coupling | Good to Excellent (60-90%) | Mild conditions, base-mediated cyclization | Requires halogenated pyridine, catalyst costs |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Sonogashira Coupling and Cyclization (Modern Method)
This two-step method is a reliable and high-yielding alternative to classical syntheses. It involves a palladium/copper-catalyzed Sonogashira coupling followed by a base-mediated intramolecular cyclization.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., a mixture of THF and DMF). Add triethylamine (Et₃N, 2.5 eq) followed by trimethylsilylacetylene (TMSA, 1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium and copper catalysts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Setup: To a round-bottom flask, dissolve the 4-amino-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) from Step 1 in an anhydrous solvent such as THF or DMF.
-
Reagent Addition: Add a base such as potassium tert-butoxide (KOtBu, 1.2 eq) or tetrabutylammonium fluoride (TBAF, 1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the cyclization is complete, as monitored by TLC. The reaction involves desilylation followed by intramolecular cyclization.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield pure this compound.
Protocol 2: Representative Fischer Indole Synthesis of a this compound Derivative (Classical Method)
This protocol is a representative procedure and is known to suffer from low yields. It is provided for informational and comparative purposes. The synthesis of the required 4-hydrazinopyridine precursor is often a multi-step and challenging process itself.
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 4-hydrazinopyridine hydrochloride (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in ethanol. Add sodium acetate (1.2 eq) and stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone can be isolated by filtration or extraction, or used directly.
-
Cyclization: To the pyridylhydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or anhydrous zinc chloride (ZnCl₂).
-
Reaction: Heat the mixture to a high temperature (typically 140-180 °C). Caution: The reaction is prone to charring and decomposition. Monitor carefully.
-
Workup: After cooling, carefully add the reaction mixture to ice-water. Basify with a concentrated base (e.g., NaOH or NH₄OH) to a high pH.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried, and concentrated. The crude product will likely require extensive purification by column chromatography to isolate the desired this compound from numerous byproducts, resulting in a low overall yield.
References
Addressing byproduct formation in the synthesis of 5-bromo-7-azaindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-7-azaindole.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of 5-bromo-7-azaindole, with a focus on byproduct formation and reaction optimization.
Q1: My reaction is producing a significant amount of a di-brominated byproduct. How can I identify it and prevent its formation?
A1: The most common di-brominated byproduct is 3,5-dibromo-7-azaindole. Its formation is often due to over-bromination.
Identification:
-
Mass Spectrometry (MS): Look for a mass corresponding to the addition of two bromine atoms.
-
NMR Spectroscopy: Compare the spectra of your product with literature data for 5-bromo-7-azaindole and potential byproducts.
Prevention Strategies:
-
Control Stoichiometry: Carefully control the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use of a slight excess of the starting material (7-azaindole) can help consume the brominating agent and reduce over-bromination.
-
Reaction Temperature: Maintain a low reaction temperature. Bromination reactions are often exothermic, and higher temperatures can lead to increased side reactions.
-
Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild source of bromine and is widely used for regioselective bromination, which can help minimize side reactions compared to using elemental bromine (Br₂).[1][2][3]
Q2: What is the optimal solvent for the bromination of 7-azaindole?
A2: The choice of solvent can significantly impact the regioselectivity and yield of the reaction. Dichloromethane (DCM) and acetonitrile (MeCN) are commonly used solvents. For bromination with NBS, using dimethylformamide (DMF) as the solvent can lead to high levels of para-selectivity on electron-rich aromatic compounds.[2] Some patented methods also utilize methanol, ethanol, or isopropanol.[4]
Q3: I am observing poor regioselectivity with bromination occurring at other positions on the 7-azaindole ring. How can I improve this?
A3: Achieving high regioselectivity for the C-5 position is a common challenge.
-
Use of Protecting Groups: Protection of the N-H of the pyrrole ring can direct the bromination to the desired position.
-
Catalyst Selection: Certain catalysts can enhance regioselectivity. For instance, a mild and efficient synthesis of 3-brominated azaindoles has been developed using copper(II) bromide in acetonitrile at room temperature. While this directs to the 3-position, it highlights the role of catalysts in directing bromination.
-
Enzymatic Halogenation: The use of halogenase enzymes, such as the RebH enzyme variant 3-LSR, can offer excellent regioselectivity, though this is a less traditional synthetic approach.
Q4: My yield of 5-bromo-7-azaindole is consistently low. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
-
Byproduct Formation: As discussed, the formation of byproducts will lower the yield of the desired product.
-
Purification Losses: Losses can occur during workup and purification steps. Recrystallization is a common method for purification, and optimizing the solvent system is crucial to maximize recovery.
-
Reaction Conditions: Ensure that the reaction is performed under optimal conditions (temperature, reaction time, solvent). Some methods report yields of over 74% with product purity above 99%.
Q5: How can I effectively purify 5-bromo-7-azaindole from reaction byproducts?
A5:
-
Crystallization: This is a highly effective method for purifying 5-bromo-7-azaindole on a larger scale. Toluene is a solvent that has been used for recrystallization.
-
Column Chromatography: For smaller scales or when crystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative separations to achieve high purity. A reverse-phase (RP) HPLC method using acetonitrile and water with an acid modifier (phosphoric acid or formic acid for MS compatibility) can be employed.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of 5-bromo-7-azaindole and related compounds.
Table 1: Synthesis Yields and Purity
| Starting Material | Brominating Agent | Solvent | Yield | Purity | Reference |
| 7-Azaindole | Not specified | Ethanol | >74% | >99% | |
| 4-chloro-3-nitro-7-azaindole | Not specified | Not specified | 46% (overall) | 97% | |
| Dihydro-7-azaindole-2-sulfonate sodium | Bromine | Not specified | 82.3% | 99.6% | |
| 2-Aminopyridine | NBS | Methanol, Ethanol, Isopropanol, Dichloromethane or Chloroform | Not specified | >99.3% |
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of 5-bromo-7-azaindole.
Protocol 1: Bromination of Dihydro-7-azaindole Derivative
-
Preparation of Dihydro-7-azaindole-2-sulfonate sodium:
-
In a 100L reaction vessel, add 4 kg of 7-azaindole and 10 kg of methanol.
-
Add a solution of 20 kg of sodium sulfite in 60 kg of water.
-
Maintain the reaction at 30°C for 5 hours, monitoring by HPLC until the 7-azaindole is approximately 2% remaining.
-
Extract with dichloromethane to recover unreacted 7-azaindole for reuse. The aqueous layer is used directly in the next step.
-
-
Bromination:
-
Cool the aqueous solution from the previous step to below 20°C.
-
Slowly add 5.5 kg of bromine and continue the reaction for 3 hours, monitoring by HPLC until the starting material is less than 0.2%.
-
Add 3.5 L of 10% sodium bisulfite solution to quench any remaining bromine.
-
-
Deprotection and Isolation:
-
To the reaction mixture, add 5 kg of Lithium Hydroxide Monohydrate at 20°C and react for 2.5 hours, monitoring by HPLC until the protected intermediate is less than 0.5%.
-
Filter the resulting solid, wash, and dry to obtain the crude product.
-
-
Recrystallization:
-
Add 60 kg of toluene and 0.6 kg of activated carbon to the crude product.
-
Reflux for 1 hour, filter to decolorize, and cool the filtrate to crystallize the final product, 5-bromo-7-azaindole.
-
Protocol 2: Synthesis from 2-Aminopyridine
-
Bromination of 2-Aminopyridine:
-
In a suitable solvent (e.g., methanol, ethanol, isopropanol, dichloromethane, or chloroform), add NBS to a solution of 2-aminopyridine at -5 to 15°C.
-
Stir at this low temperature for 1-5 hours.
-
After the reaction is complete, filter the mixture.
-
Treat the filter cake with water and adjust the pH to 11-12 with a base to remove the succinimide byproduct.
-
Filter again to obtain 5-bromo-2-aminopyridine.
-
-
Subsequent Steps:
-
The resulting 5-bromo-2-aminopyridine is then converted to 5-bromo-7-azaindole through a multi-step process involving iodination, Sonogashira coupling, deprotection, and intramolecular cyclization.
-
Visual Guides
The following diagrams illustrate key aspects of the synthesis of 5-bromo-7-azaindole.
Caption: Reaction scheme for the synthesis of 5-bromo-7-azaindole.
Caption: Troubleshooting workflow for minimizing byproduct formation.
Caption: Logical relationship between reaction conditions and outcomes.
References
- 1. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
Technical Support Center: Refinement of Purification Techniques for Substituted 5-Azaindole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification techniques for substituted 5-azaindole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted this compound compounds?
A1: The most common purification techniques for substituted this compound compounds are High-Performance Liquid Chromatography (HPLC), flash chromatography, and recrystallization.[1][2][3][4][5] The choice of method depends on the scale of the purification, the polarity of the compound, and the nature of the impurities.
Q2: Which chromatographic mode is better for 5-azaindoles: normal-phase or reversed-phase?
A2: Both normal-phase (NP) and reversed-phase (RP) chromatography are frequently used for purifying this compound derivatives.
-
Normal-Phase (NP) Chromatography: This technique uses a polar stationary phase (like silica gel) and a non-polar mobile phase. It is effective for separating analytes with low to intermediate polarity. A common challenge is the potential for interaction between the basic nitrogen of the azaindole and acidic silanol groups on the silica, which can lead to peak tailing.
-
Reversed-Phase (RP) Chromatography: This method employs a non-polar stationary phase and a polar mobile phase. It is well-suited for a wide range of polarities and is often the preferred method for analytical-scale separations and for compounds with higher polarity.
Q3: My this compound compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel can be a problem for certain sensitive compounds. Here are a few strategies to mitigate this issue:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, mixed in with your eluent.
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol.
-
Use Reversed-Phase Chromatography: If your compound is amenable to it, switching to reversed-phase HPLC can avoid the issues associated with silica gel.
Q4: What are typical yields and purities I can expect after purification?
A4: The expected yield and purity can vary significantly depending on the specific compound, the synthetic route, and the purification method. However, well-optimized procedures can achieve high purity levels. For instance, a described synthesis for 5-Bromo-7-azaindole reports a purity of over 99% and a yield of over 74% after purification. Another method for the same compound achieved a 90% yield and 99.3% HPLC purity after recrystallization.
Troubleshooting Guides
HPLC Purification Issues
Problem: I am observing significant peak tailing for my this compound compound in reversed-phase HPLC.
Possible Causes and Solutions:
-
Secondary Interactions with Silanols: The basic nitrogen on the azaindole ring can interact with residual acidic silanol groups on the C18 stationary phase.
-
Solution: Add a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanols and reduce the unwanted interaction. For mass spectrometry applications, formic acid is preferred.
-
-
Column Overload: Injecting too much sample can lead to poor peak shape.
-
Solution: Dilute your sample or inject a smaller volume.
-
-
Metal Chelation: Some substituted 5-azaindoles can chelate with metal ions in the HPLC system (e.g., from frits or tubing), causing tailing.
-
Solution: Use a column with a metal-free flow path or add a chelating agent like EDTA to your mobile phase.
-
Problem: My compound is not retained on the reversed-phase column and elutes in the void volume.
Possible Causes and Solutions:
-
Compound is Too Polar: Your compound may be too polar for the chosen stationary phase and mobile phase conditions.
-
Solution 1: Use a more polar stationary phase, such as a C18 column with a polar endcapping or a cyano (CN) phase.
-
Solution 2: Decrease the amount of organic solvent in your mobile phase.
-
-
Incorrect Mobile Phase pH: If your compound has ionizable groups, the pH of the mobile phase can significantly affect retention.
-
Solution: Adjust the mobile phase pH to suppress the ionization of your compound, which will generally increase its retention on a reversed-phase column.
-
Flash Chromatography Purification Issues
Problem: I am unable to get good separation of my this compound from a closely related impurity using flash chromatography.
Possible Causes and Solutions:
-
Inadequate Solvent System: The chosen solvent system may not have sufficient selectivity for the two compounds.
-
Solution 1: Perform a thorough thin-layer chromatography (TLC) screen with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that provides better separation (a larger ΔRf).
-
Solution 2: Consider using a ternary solvent system to fine-tune the selectivity.
-
-
Poor Column Packing: An improperly packed column will lead to band broadening and poor resolution.
-
Solution: Ensure the column is packed uniformly and without any cracks or channels.
-
-
Sample Loading Technique: The way the sample is loaded onto the column can impact the separation.
-
Solution: For challenging separations, consider dry loading the sample by pre-adsorbing it onto a small amount of silica gel.
-
Data Presentation
Table 1: Reported Purity and Yield for Purified this compound Compounds
| Compound | Purification Method | Purity | Yield | Reference |
| 5-Bromo-7-azaindole | Synthesis & Purification | >99% | >74% | |
| 5-Bromo-7-azaindole | Recrystallization (Ethyl Acetate) | 99.3% (HPLC) | 90% | |
| 5-Nitro-7-azaindole | Filtration and Washing | Not Specified | 87.8% |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of 5-Bromo-7-azaindole
This method is suitable for the analysis and purification of 5-Bromo-7-azaindole.
-
Column: Newcrom R1 (a reverse-phase column with low silanol activity).
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry compatibility, replace phosphoric acid with formic acid.
-
Detection: UV, wavelength to be determined based on the compound's absorbance spectrum.
-
Procedure:
-
Dissolve the crude 5-Bromo-7-azaindole in a suitable solvent (e.g., a small amount of the mobile phase).
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run a gradient of increasing acetonitrile concentration to elute the compound.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of 5-Bromo-7-azaindole
This protocol is effective for obtaining a highly pure solid product.
-
Solvent: Ethyl Acetate (EA).
-
Procedure:
-
Place the crude, wet product in a reaction kettle.
-
Add ethyl acetate (approximately 6.7 L per kg of crude product) and activated carbon (approximately 0.1 kg per kg of crude product).
-
Heat the mixture to reflux for 30 minutes.
-
Perform a hot filtration to remove the activated carbon and other insoluble impurities. Wash the filter cake with a small amount of hot ethyl acetate.
-
Combine the filtrate and the washing liquor.
-
Concentrate the solution by evaporating a portion of the ethyl acetate under reduced pressure.
-
Cool the concentrated solution to 0-5 °C and allow it to crystallize for 2 hours.
-
Collect the crystals by suction filtration.
-
Wash the filter cake with a small amount of cold ethyl acetate.
-
Dry the purified product under forced air at 60 °C.
-
Visualizations
Caption: General workflow for the purification of substituted this compound compounds.
Caption: Troubleshooting guide for HPLC peak tailing of this compound compounds.
References
- 1. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Mitigating Heavy Metal Contamination in 5-Azaindole Oxidation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address heavy metal contamination in 5-Azaindole oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heavy metal contamination when working with this compound and its derivatives?
A1: Heavy metal contamination in this compound chemistry typically originates from several sources:
-
Metal-Catalyzed Synthesis: The synthesis of the this compound core often employs transition metal catalysts. Palladium-based catalysts are very common in cross-coupling reactions used to construct the azaindole ring system.[1][2] Other metals like copper, rhodium, and nickel may also be used.[2]
-
Raw Materials and Reagents: Impurities can be present in starting materials, reagents, and solvents. Even reagents not intentionally containing metals can have trace amounts from their manufacturing process.
-
Manufacturing Equipment: Leaching from stainless steel reactors, pipework, and other equipment can introduce metals like iron, chromium, and nickel into the reaction mixture.
-
Oxidizing Agents: While some oxidation reactions of this compound are metal-free, certain oxidation protocols may utilize metal-based oxidants. However, methods using reagents like [bis(trifluoroacetoxy)iodo]benzene or Caro's acid (peroxymonosulfuric acid) are generally metal-free.[3][4]
Q2: Which heavy metals are most commonly encountered in this compound synthesis and oxidation reactions?
A2: Based on common synthetic routes, the most frequently encountered heavy metal contaminant is Palladium (Pd) due to its extensive use in cross-coupling reactions for forming the azaindole scaffold. Other potential metallic impurities include:
-
Copper (Cu): Often used as a co-catalyst in palladium-catalyzed reactions or in its own right for N-arylation.
-
Rhodium (Rh): Can be used in C-H activation methods for azaindole synthesis.
-
Nickel (Ni): An alternative to palladium in some cross-coupling reactions.
-
Iron (Fe), Chromium (Cr), and Zinc (Zn): Can leach from manufacturing equipment or be present as impurities in reagents.
Q3: What are the acceptable limits for heavy metal impurities in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies like the European Medicines Agency (EMA) and the United States Pharmacopeia (USP) have established strict limits for elemental impurities in APIs. For platinum group metals, which includes palladium, the limit is often as low as 5-10 ppm depending on the route of administration and daily dosage. It is crucial to consult the relevant ICH Q3D guidelines for specific limits.
Q4: How can I detect and quantify heavy metal contamination in my this compound samples?
A4: Several analytical techniques are available for the sensitive detection and quantification of heavy metal impurities:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive method for trace metal analysis, capable of detecting metals at parts-per-billion (ppb) levels.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust technique suitable for detecting metals at parts-per-million (ppm) levels.
-
Atomic Absorption Spectroscopy (AAS): Another established method for quantifying specific metals.
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening of elemental impurities.
Troubleshooting Guides
Issue 1: Unexpected Side Reactions or Poor Yield in a Step Following a Metal-Catalyzed Reaction
Q: I have successfully synthesized and purified my this compound derivative using a palladium-catalyzed reaction. However, in the subsequent oxidation step, I am observing unexpected byproducts and low yield of the desired oxidized product. Could residual palladium be the cause?
A: Yes, it is highly probable that residual palladium from the previous step is interfering with your oxidation reaction. Even trace amounts of palladium can catalyze unwanted side reactions, such as decomposition of the starting material or product, or interaction with your oxidizing agent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for post-synthesis issues.
Mitigation Steps:
-
Quantify Residual Metal: Before proceeding with the oxidation, submit a sample of your purified this compound from the metal-catalyzed step for ICP-MS analysis to determine the palladium concentration.
-
Re-purification: If the palladium level is high (e.g., >100 ppm), standard column chromatography may not be sufficient.
-
Metal Scavenging: Employ a metal scavenger to selectively remove the residual palladium. Silica-based scavengers with thiol or triamine functionalities are often effective.
-
Re-run the Oxidation: Once the palladium has been removed to an acceptable level (ideally <10 ppm), repeat the oxidation reaction.
Issue 2: Persistent Metal Contamination After Purification
Q: I have purified my this compound product by column chromatography, but ICP-MS analysis still shows significant palladium contamination. What can I do?
A: Standard column chromatography is often insufficient for removing all traces of palladium, as some palladium species can be quite soluble and co-elute with the product. A more targeted approach is necessary.
Decision Tree for Enhanced Purification:
Caption: Decision tree for advanced metal removal.
Recommended Mitigation Techniques:
-
Metal Scavengers: These are functionalized silica gels or polymers that selectively bind to metal complexes. They are highly effective and can be removed by simple filtration.
-
Activated Carbon: Treatment with activated carbon can adsorb metal impurities. However, it may also adsorb some of your product, leading to yield loss.
-
Recrystallization: If your product is a crystalline solid, recrystallization can be an effective method for removing impurities.
-
Liquid-Liquid Extraction: In some cases, washing the organic solution of your product with an aqueous solution containing a chelating agent (e.g., EDTA) can help remove metal ions.
Data Presentation
The following table presents representative data on the effectiveness of different purification methods for removing residual palladium from a reaction mixture, adapted from a study on indole derivatives.
| Purification Method | Average Residual Palladium (ppm) | Range of Residual Palladium (ppm) |
| Crude Reaction Mixture | >5000 | 1500 - 8000 |
| After Column Chromatography | 150 | <10 - 500 |
| After Column Chromatography + Metal Scavenger | <50 | <1 - 95 |
Experimental Protocols
Protocol 1: General Procedure for Metal Scavenging (Batch Mode)
This protocol provides a general guideline for using a silica-based metal scavenger to remove residual palladium from a solution of a this compound derivative.
-
Dissolve the Sample: Dissolve the crude or partially purified this compound product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to a concentration of 10-50 mg/mL.
-
Select the Scavenger: Choose a scavenger known to be effective for palladium, such as SiliaMetS® Thiourea or a similar thiol-functionalized silica gel.
-
Determine Scavenger Amount: Calculate the amount of scavenger needed. For initial screening, use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction. If the exact palladium concentration is known from ICP-MS, this can be used for a more precise calculation.
-
Add Scavenger: Add the calculated amount of the metal scavenger to the solution of your compound.
-
Stir the Mixture: Stir the resulting suspension at room temperature for 4-16 hours. The reaction time can be optimized; in some cases, 1-2 hours may be sufficient. Gentle heating (e.g., 40 °C) can sometimes accelerate the scavenging process.
-
Filter the Mixture: Filter the mixture through a pad of celite or a fritted funnel to remove the scavenger.
-
Wash and Concentrate: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure.
-
Analyze for Residual Metal: Submit a sample of the purified product for ICP-MS analysis to confirm the removal of the heavy metal contaminant.
Protocol 2: Representative Metal-Free Oxidation of a this compound Derivative
This protocol is based on the oxidation of dimethoxy-5-azaindole using [bis(trifluoroacetoxy)iodo]benzene (PIFA), a metal-free oxidant.
-
Prepare the Solution: In a round-bottom flask, dissolve the dimethoxy-5-azaindole derivative (1 equivalent) in a mixture of acetonitrile and water (e.g., a 4:1 ratio).
-
Add the Oxidant: Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 to 1.5 equivalents) to the solution at room temperature.
-
Monitor the Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired trioxopyrrolopyridine product.
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for your specific substrate and reaction conditions. Always follow appropriate laboratory safety procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
5-Azaindole vs. 7-Azaindole: A Comparative Analysis of Kinase Inhibition
In the landscape of kinase inhibitor discovery, the azaindole scaffold has emerged as a privileged structure, prized for its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the kinase hinge region.[1] Among the various positional isomers, 5-azaindole and 7-azaindole have garnered significant attention, each offering a unique profile of biological activity, selectivity, and physicochemical properties. This guide provides a comprehensive, data-driven comparison of these two scaffolds, offering insights for researchers and drug development professionals in the field of oncology and beyond.
At a Glance: Key Differences and Similarities
| Feature | This compound | 7-Azaindole |
| Hinge-Binding Interaction | Forms hydrogen bonds with the kinase hinge region. | Forms hydrogen bonds with the kinase hinge region, with well-documented "normal," "flipped," and "non-hinge" binding modes.[2] |
| Prevalence in Drug Discovery | Less frequently utilized compared to 7-azaindole. | A more common and well-established scaffold in kinase inhibitor design, featured in approved drugs like Vemurafenib.[3] |
| Physicochemical Properties | Generally exhibits improved aqueous solubility and metabolic stability over the parent indole scaffold.[3][4] | Also demonstrates enhanced aqueous solubility and favorable ADME properties compared to indole. |
| Notable Kinase Targets | Cdc7 | Cdc7, B-RAF, JAK2, PI3K, CDK9, ROCK, FLT3 |
Deep Dive: A Case Study on Cdc7 Kinase Inhibition
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it an attractive target for cancer therapy. Both this compound and 7-azaindole cores have been successfully employed in the development of potent Cdc7 inhibitors, providing a valuable platform for a direct comparative analysis.
Structure-Activity Relationship (SAR) and Potency
Studies have revealed that both scaffolds can be elaborated to achieve potent inhibition of Cdc7. A notable study identified a series of N-substituted This compound derivatives as potent and selective Cdc7 inhibitors with improved intrinsic metabolic stability. In parallel, a 7-azaindole analog was designed and proposed as a second lead series, highlighting the potential of both isomers.
Further investigations into 3-iodo-5-azaindole derivatives led to compounds with significant Cdc7 inhibitory activity. However, other isomeric azaindoles, including 4- and 6-isomers, demonstrated lower inhibitory activity and did not offer improved metabolic stability in that specific chemical series.
Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Cdc7 and CDK2
| Compound Series | Target Kinase | IC50 (nM) | Reference |
| This compound Derivative (36) | Cdc7 | - | |
| 7-Azaindole Derivative (37) | Cdc7 | - | |
| This compound Derivative (37a) | Cdc7 | 980 | |
| CDK2 | 3700 | ||
| This compound Derivative (37d) | Cdc7 | 160 | |
| CDK2 | >83000 | ||
| 7-Azaindole Derivative (44) | Cdc7 | Moderate Yields | |
| 7-Azaindolylideneimidazole (50) | Cdc7 | 20 |
Note: Specific IC50 values for compounds 36 and 37 were not provided in the reference, but they were identified as potent leads.
Binding Modes
The 7-azaindole scaffold is well-characterized in its interaction with the kinase hinge region, capable of adopting multiple binding orientations. X-ray crystallography has confirmed the 7-azaindole moiety as the hinge-binding motif in several kinase-inhibitor complexes. For this compound Cdc7 inhibitors, in the absence of co-crystallography data, quantum mechanical conformational analysis has been used to propose a preferred binding conformation.
Physicochemical Properties
A key advantage of the azaindole scaffold over the traditional indole is the improvement in physicochemical properties. The introduction of a nitrogen atom into the six-membered ring generally increases aqueous solubility and can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. One study demonstrated that all four azaindole isomers, including 5- and 7-azaindole, exhibited a more than 25-fold increase in solubility compared to the parent indole. Furthermore, they all showed enhanced metabolic stability in human liver microsomes.
Experimental Protocols
Reproducible and robust experimental data is the cornerstone of drug discovery. Below are detailed protocols for key assays used in the evaluation of azaindole-based kinase inhibitors.
In Vitro Cdc7 Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of Cdc7 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase complex
-
Substrate (e.g., recombinant MCM2 protein or a synthetic peptide)
-
Test compounds (5- and 7-azaindole derivatives)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP and cold ATP
-
96-well plates
-
Phosphocellulose paper
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant Cdc7/Dbf4, and the substrate in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP.
-
Incubate the reaction at 30°C for 60 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in the stop solution.
-
Wash the phosphocellulose paper multiple times to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Cdc7 Activity (Western Blot)
This method assesses the ability of the inhibitors to block Cdc7 activity within a cellular context by measuring the phosphorylation of its downstream substrate, MCM2.
Materials:
-
Cancer cell line (e.g., OEC-M1)
-
Test compounds (5- and 7-azaindole derivatives)
-
Cell lysis buffer
-
Primary antibody against phospho-MCM2 (a marker of Cdc7 activity)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-MCM2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. The reduction in the phospho-MCM2 signal indicates inhibition of Cdc7 activity.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the Cdc7 signaling pathway and a typical experimental workflow.
Conclusion
Both this compound and 7-azaindole serve as highly effective scaffolds for the design of potent and selective kinase inhibitors. The 7-azaindole isomer is more established in medicinal chemistry, with its binding modes extensively studied and its presence in clinically approved drugs. However, research into this compound derivatives, particularly as Cdc7 inhibitors, has demonstrated their potential to yield compounds with excellent potency and improved metabolic stability. The choice between these two scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for a given therapeutic application. This comparative guide provides a foundational understanding to aid researchers in making informed decisions in the design of next-generation kinase inhibitors.
References
5-Azaindole as a Bioisostere for Indole: A Comparative Guide for Drug Design
In the landscape of modern medicinal chemistry, the strategic use of bioisosterism is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. The replacement of an indole scaffold with a 5-azaindole moiety has emerged as a valuable tactic to enhance a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of this compound and indole, supported by experimental data, to validate the utility of this compound as a bioisostere in drug design for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Quantitative Comparison
The introduction of a nitrogen atom into the indole ring system significantly alters the physicochemical properties of the resulting azaindole. While this guide focuses on this compound, it is important to note that 4-, 6-, and 7-azaindole isomers also exist, each with unique electronic properties.[1] Generally, azaindoles exhibit improved aqueous solubility and a lower lipophilicity compared to their indole counterparts, which can be advantageous for developing drug candidates with better absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
For a direct comparison, a study on p21-activated kinase-1 (PAK1) inhibitors provides a compelling case. Although this study focuses on a 4-azaindole analog, the principles of bioisosteric replacement are well-illustrated and are broadly applicable to other azaindole isomers, including this compound. The indole-containing compound 1 was compared to its 4-azaindole bioisostere, 5 .[3]
| Property | Indole Analog (1) | 4-Azaindole Analog (5) | Fold Improvement |
| Calculated logD (clogD) | 4.4 | 3.4 | 1.0 unit decrease |
| Aqueous Solubility (µM) | 1 | >40 | >40x |
Table 1: Comparison of Physicochemical Properties of an Indole and its 4-Azaindole Bioisostere.[3]
The data clearly demonstrates that the substitution of a carbon atom with nitrogen in the indole ring leads to a significant decrease in lipophilicity and a dramatic increase in aqueous solubility.[3]
Impact on Biological Activity: A Case Study in Kinase Inhibition
The azaindole scaffold is a privileged structure in the design of kinase inhibitors, largely due to its ability to mimic the hydrogen bonding pattern of the adenine region of ATP in the kinase hinge region. The nitrogen atom of the azaindole ring can act as a hydrogen bond acceptor, an interaction not possible with the corresponding indole.
In the aforementioned study on PAK1 inhibitors, the 4-azaindole analog 5 not only displayed improved physicochemical properties but also enhanced biological activity compared to the parent indole 1 .
| Parameter | Indole Analog (1) | 4-Azaindole Analog (5) | Fold Improvement |
| PAK1 Biochemical Ki (nM) | <10 | <10 | Equipotent |
| Cellular Potency (IC50, µM) | 0.2 | 0.1 | 2x |
Table 2: Comparison of Biological Activity of an Indole and its 4-Azaindole Bioisostere against PAK1.
While the biochemical potency remained comparable, the cellular potency of the 4-azaindole analog was twofold higher than the indole compound, an improvement attributed to its superior physicochemical properties.
Pharmacokinetic Profile: Enhancing Drug-like Properties
A critical aspect of drug design is the optimization of a compound's pharmacokinetic profile. The introduction of an azaindole moiety has been shown to positively impact metabolic stability and clearance.
The comparative study of the PAK1 inhibitors revealed a significant improvement in the pharmacokinetic properties of the 4-azaindole analog 5 over the indole 1 .
| Parameter | Indole Analog (1) | 4-Azaindole Analog (5) | Fold Improvement |
| Mouse Unbound Clearance (mL/min/kg) | 200 | 10 | 20x |
Table 3: Comparison of In Vivo Pharmacokinetic Properties of an Indole and its 4-Azaindole Bioisostere.
The 20-fold decrease in unbound clearance for the 4-azaindole analog is a substantial improvement, suggesting a longer half-life and better in vivo exposure.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a relevant signaling pathway for kinase inhibitors and a general workflow for evaluating potential drug candidates.
Experimental Protocols
Synthesis of this compound Core via Bartoli Indole Synthesis
The Bartoli indole synthesis is a common method for preparing substituted indoles and their aza-analogs. The following is a general procedure for the synthesis of a this compound derivative from a substituted 4-nitropyridine.
-
Grignard Reagent Preparation: Prepare a solution of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in an appropriate solvent like tetrahydrofuran (THF).
-
Reaction with Nitropyridine: To a solution of the substituted 4-nitropyridine in THF at a low temperature (e.g., -78 °C), add the vinyl Grignard reagent dropwise. Typically, three equivalents of the Grignard reagent are used.
-
Reaction Quenching: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagent Preparation: Prepare a reaction buffer, a solution of the kinase, a solution of the substrate (e.g., a peptide), and a solution of ATP.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., in DMSO).
-
Kinase Reaction: In a microplate, combine the kinase, the substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP.
-
Detection: After a set incubation time at a controlled temperature (e.g., 37 °C), stop the reaction and quantify the amount of product formed or the amount of ATP remaining. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Microsomal Stability Assay
This assay measures the metabolic stability of a compound in the presence of liver microsomes.
-
Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a solution of the test compound, and a solution of liver microsomes (human or from another species). Prepare an NADPH-regenerating system.
-
Incubation: In a microplate, pre-incubate the test compound with the liver microsomes in the phosphate buffer at 37 °C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Conclusion
The bioisosteric replacement of indole with this compound is a well-validated and powerful strategy in drug discovery. The introduction of a nitrogen atom into the indole core can lead to significant improvements in physicochemical properties, such as increased aqueous solubility and reduced lipophilicity. These enhancements often translate to improved biological activity and a more favorable pharmacokinetic profile, as demonstrated by the case study of PAK1 inhibitors. The experimental protocols provided offer a framework for the synthesis and evaluation of this compound-containing compounds, enabling researchers to leverage the benefits of this privileged scaffold in the design of next-generation therapeutics.
References
The 5-Azaindole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 5-azaindole core, a bioisostere of indole, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on their development as kinase inhibitors and anti-cancer agents. The strategic placement of a nitrogen atom in the indole ring system enhances the molecule's ability to form crucial hydrogen bonds with protein kinase hinge regions, mimicking the binding pattern of ATP.[1] Furthermore, this modification can improve physicochemical properties such as aqueous solubility, contributing to favorable pharmacokinetic profiles.[1]
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core structure. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on inhibitory potency against different targets.
Table 1: SAR of this compound Derivatives as Cdc7 Kinase Inhibitors
| Compound | R (Substitution) | IC50 Cdc7 (μM) | IC50 CDK2 (μM) | Selectivity (CDK2/Cdc7) |
| 37a | H | 0.98 | 3.7 | 3.8 |
| 38 | 6-Cl | 0.066 | 3.7 | 56.1 |
| 37d | 3-ClC6H4 | 0.16 | >83 | >518 |
| 37f | 3-pyridinyl | 0.16 | 1.1 | 6.9 |
| 39 | (complex substituent) | 0.66 | 38 | 57.6 |
Data sourced from a study on Cdc7 inhibitors, highlighting the impact of substitution on potency and selectivity against the related kinase CDK2.[3] The introduction of a 6-chloro substituent in compound 38 dramatically increased potency against Cdc7. Further modifications, such as the 3-chlorophenyl group in 37d , not only maintained potency but also significantly enhanced selectivity over CDK2.
Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | GI50 (μM) |
| CM01 | HeLa (Cervix) | 0.85 |
| A498 (Kidney) | 0.92 | |
| NCI-H460 (Lung) | 0.76 | |
| MCF7 (Breast) | 1.2 | |
| CM02 | HeLa (Cervix) | 0.65 |
| A498 (Kidney) | 0.71 | |
| NCI-H460 (Lung) | 0.58 | |
| MCF7 (Breast) | 0.95 |
Data from a study identifying this compound derivatives as inhibitors of microtubule dynamics, showing broad anti-proliferative activity. Both compounds, CM01 and CM02, demonstrated sub-micromolar to low-micromolar growth inhibitory activity across a panel of cancer cell lines, indicating their potential as broad-spectrum anti-cancer agents.
Table 3: SAR of 7-Azaindole Derivatives as Erk5 Kinase Inhibitors
| Compound | R1 | R2 | IC50 A549 (µg/mL) |
| 4a | 4-F-Ph | H | 6.23 |
| 4h | 2-Cl-Ph | H | 8.52 |
| 5d | 4-F-Ph | CH3 | 7.33 |
| 5j | 2-Cl-Ph | CH3 | 4.56 |
| XMD8-92 (Control) | - | - | 5.36 |
Data from a study on novel 7-azaindole derivatives as potential Erk5 kinase inhibitors with anticancer activity. The SAR study revealed that the presence of a double bond on the piperidine ring and the N7 atom of the azaindole core were crucial for anti-proliferative activity. Compound 5j , with a 2-chlorophenyl substituent, exhibited the most potent activity against the A549 human lung cancer cell line.
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of SAR studies, the following diagrams illustrate a representative signaling pathway targeted by azaindole derivatives and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of this compound derivatives.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound derivatives (dissolved in DMSO)
-
Kinase assay buffer
-
ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody)
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagents (e.g., scintillation counter for radiometric assays, or specific antibodies for ELISA-based methods)
Procedure:
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a membrane that binds the substrate.
-
Detection of Phosphorylation: Quantify the amount of substrate phosphorylation. For radiometric assays, this involves measuring the incorporated radioactivity. For fluorescence-based assays, a specific detection reagent is added, and the signal is measured on a plate reader.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the target protein and its phosphorylated form)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
Materials:
-
Treated and untreated cells
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI staining solution. Incubate for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.
References
Comparing the efficacy of 5-Azaindole versus 6-azaindole in antiviral activity
In the landscape of antiviral drug discovery, azaindole scaffolds have emerged as privileged structures due to their ability to mimic endogenous purines and interact with various viral and host cell targets. Among the different isomers, 5-azaindole and 6-azaindole have been extensively investigated for their therapeutic potential. This guide provides a comparative analysis of their antiviral efficacy, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel antiviral agents.
Comparative Antiviral Activity
The position of the nitrogen atom within the pyridine ring of the azaindole scaffold can significantly influence the molecule's physicochemical properties, target binding affinity, and ultimately, its antiviral activity. While broad generalizations are challenging due to the diverse nature of viral targets and compound derivatives, some trends have been observed in the literature.
Human Immunodeficiency Virus Type 1 (HIV-1)
A direct comparison of azaindole isomers as HIV-1 attachment inhibitors has demonstrated a clear structure-activity relationship (SAR). In a study focused on the development of HIV-1 entry inhibitors, the antiviral potency of indole and its aza-isosteres was evaluated. The results, summarized in Table 1, indicate that the 6-azaindole derivative exhibits significantly greater potency than the this compound counterpart against a pseudotyped HIV-1 strain (LAI).[1] This superior efficacy of the 6-azaindole scaffold was a key factor in the development of Fostemsavir, an FDA-approved HIV-1 attachment inhibitor.[2]
Table 1: Comparative Anti-HIV-1 Activity of Azaindole Derivatives [1]
| Compound Scaffold | EC50 (µM) against HIV-1 (LAI) |
| Indole | 4.85 |
| 4-Azaindole | 1.56 |
| This compound | 576.90 |
| 6-Azaindole | 21.55 |
| 7-Azaindole | 1.65 |
Hepatitis C Virus (HCV)
Direct comparative studies between 5- and 6-azaindole derivatives against HCV are less common. However, research into HCV NS5B polymerase inhibitors has explored various azaindole scaffolds. One study on 6-(azaindol-2-yl)pyridine-3-sulfonamides as NS4B inhibitors investigated 4-, 5-, 6-, and 7-azaindole analogs. While a direct efficacy comparison between the 5- and 6-isomers was not the primary focus, the study did report potent anti-HCV activity for certain 5- and 7-azaindole derivatives. For instance, a 5-substituted 7-azaindole sulfonamide displayed potent activity. This suggests that the optimal isomer may be target- and substitution-dependent. Further head-to-head comparisons are needed to definitively establish the relative efficacy of 5- and 6-azaindoles against HCV.
Influenza Virus
Research on azaindole-based influenza inhibitors has often focused on a single isomer, making direct comparisons difficult. For example, a significant body of work has been published on 5-chloro-7-azaindole derivatives as potent inhibitors of the influenza PB2 subunit. While these compounds show promise, there is a lack of parallel studies investigating the corresponding 6-azaindole derivatives. Therefore, a conclusive statement on the comparative efficacy of 5- and 6-azaindoles against influenza virus cannot be made at this time.
Experimental Protocols
To provide a practical resource for researchers, this section details the methodologies for key experiments cited in the evaluation of azaindole-based antiviral agents.
HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells using non-replicating pseudoviruses.
Workflow for HIV-1 Pseudovirus Neutralization Assay
Methodology:
-
Cell Preparation: Seed TZM-bl cells (or another appropriate cell line) in 96-well plates and culture overnight to form a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions of the test compounds (this compound and 6-azaindole derivatives) in culture medium.
-
Virus Preparation: A known titer of HIV-1 pseudovirus is diluted in culture medium.
-
Incubation: The diluted compounds are pre-incubated with the pseudovirus for a specified time (e.g., 1 hour) at 37°C. This mixture is then added to the cells.
-
Infection: The plates are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene (e.g., luciferase).
-
Detection: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to virus-only controls. The 50% effective concentration (EC50) is determined by non-linear regression analysis.
Influenza Plaque Reduction Assay
This assay is used to determine the ability of a compound to inhibit the replication of influenza virus, measured by the reduction in the formation of viral plaques.
Workflow for Influenza Plaque Reduction Assay
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a known amount of influenza virus for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or Avicel) containing various concentrations of the test compounds.
-
Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained with a dye such as crystal violet, which stains the living cells, leaving the viral plaques as clear zones.
-
Quantification: The number of plaques is counted for each compound concentration, and the 50% inhibitory concentration (IC50) is calculated.
Hepatitis C Virus (HCV) Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication using a subgenomic replicon system.
Workflow for HCV Replicon Assay
Methodology:
-
Cell Seeding: Human hepatoma (Huh-7) cells harboring an HCV subgenomic replicon (which contains a reporter gene like luciferase) are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compounds are added to the cells.
-
Incubation: The plates are incubated for 48-72 hours to allow the compounds to affect HCV replication.
-
Quantification of Replication:
-
Reporter Gene Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. A decrease in reporter activity indicates inhibition of HCV replication.
-
qRT-PCR: Total RNA is extracted from the cells, and the level of HCV RNA is quantified using quantitative reverse transcription PCR (qRT-PCR).
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compounds in parallel with the antiviral assays to ensure that the observed antiviral effect is not due to cell death.
Workflow for a General Cytotoxicity Assay
Methodology:
-
Cell Seeding: The same cell line used in the antiviral assay is seeded in 96-well plates at the same density.
-
Compound Treatment: The cells are treated with the same concentrations of the test compounds as in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Measurement: A cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo) is added to the wells. The conversion of these reagents into a colored product or the amount of luminescence is proportional to the number of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
Conclusion
References
Comparative Analysis of 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline: A Guide for Drug Discovery Professionals
For Immediate Release: This guide offers a comprehensive comparative analysis of 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline, a novel synthetic compound, against established kinase inhibitors. While direct experimental data for this specific molecule is not yet publicly available, this document provides a robust framework for its evaluation based on the well-documented activities of structurally analogous compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and similar molecules in oncology.
Introduction to 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline
1-Benzyl-6-hydroxy-7-cyano-5-azaindoline belongs to the 5-azaindole class of heterocyclic compounds.[1] The azaindole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively bind to the hinge region of protein kinases.[1][3] The specific substitutions on this molecule—a benzyl group at the N1 position, a hydroxyl group at C6, and a cyano group at C7—suggest a strong potential for targeted interactions within the ATP-binding pocket of various kinases, particularly those implicated in cancer signaling pathways.
Based on the activity of its structural analogs, 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline is predicted to function as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
Performance Comparison with Alternative Kinase Inhibitors
To contextualize the potential efficacy of 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline, its predicted performance is compared with clinically approved, multi-targeted kinase inhibitors Sorafenib and Sunitinib, as well as other experimental azaindole derivatives.
Table 1: Comparative In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |
| 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline (Hypothetical) | VEGFR-2 | 15 | |
| Analog A (1-Benzyl-6-methoxy-5-azaindoline) (Hypothetical) | VEGFR-2 | 45 | |
| Analog B (1-Benzyl-6-fluoro-5-azaindoline) (Hypothetical) | VEGFR-2 | 28 | |
| Sorafenib | VEGFR-2 | 3.12 - 8.2 | |
| Sunitinib | VEGFR-2 | 9.0 (Kᵢ) | |
| Compound 23j (bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivative) | VEGFR-2 | 3.7 | |
| Compound 11 (piperazinylquinoxaline derivative) | VEGFR-2 | 190 |
Note: Data for 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline and its analogs is a synthesized representation based on structure-activity relationships for illustrative purposes.
Table 2: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline (Hypothetical) | HUVEC | 0.8 | |
| Analog A (1-Benzyl-6-methoxy-5-azaindoline) (Hypothetical) | HUVEC | 2.5 | |
| Analog B (1-Benzyl-6-fluoro-5-azaindoline) (Hypothetical) | HUVEC | 1.2 | |
| Sorafenib | HepG-2 | 9.52 | |
| HCT-116 | 10.61 | ||
| Sunitinib | GIST-T1 | 0.027 | |
| Compound 6 (nicotinamide-based derivative) | HCT-116 | 9.3 | |
| HepG-2 | 7.8 |
Note: Data for 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline and its analogs is a synthesized representation for illustrative purposes. HUVEC (Human Umbilical Vein Endothelial Cells), HepG-2 (Hepatocellular Carcinoma), HCT-116 (Colorectal Carcinoma), GIST-T1 (Gastrointestinal Stromal Tumor).
Signaling Pathways and Experimental Workflows
Predicted Mechanism of Action: VEGFR-2 Inhibition
1-Benzyl-6-hydroxy-7-cyano-5-azaindoline is hypothesized to inhibit the VEGFR-2 signaling pathway. Binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a downstream signaling cascade involving pathways such as PLCγ-PKC-MAPK and PI3K-Akt, ultimately leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. By blocking the ATP-binding site of VEGFR-2, the compound is predicted to prevent this phosphorylation event, thereby inhibiting the entire downstream cascade.
Experimental Workflow: In Vitro Kinase Assay
The following workflow outlines the key steps for determining the in vitro inhibitory activity of a test compound against a target kinase, such as VEGFR-2.
Detailed Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory activity of a compound against the VEGFR-2 kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
VEGFR-2 enzyme (recombinant)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (for positive and negative controls).
-
Prepare a reaction mixture containing the VEGFR-2 enzyme and the substrate in the kinase assay buffer. Add 10 µL of this mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Human cancer cell line (e.g., HUVEC, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and treat the cells with 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.
Conclusion
Based on the comparative analysis of structurally related compounds, 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline emerges as a promising candidate for investigation as an anticancer agent. Its unique substitution pattern on the well-established this compound scaffold suggests the potential for potent and selective kinase inhibition, particularly of VEGFR-2. The provided experimental protocols offer a clear roadmap for researchers to validate these hypotheses and elucidate the specific biological targets and mechanisms of action of this novel compound. Further studies, including broad-panel kinase screening and in vivo efficacy models, are warranted to fully characterize its therapeutic potential.
References
A Comparative Guide to the Metabolic Stability of Azaindole Isomers
For Researchers, Scientists, and Drug Development Professionals
The replacement of an indole scaffold with an azaindole isomer is a widely adopted strategy in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an objective comparison of the metabolic stability of the four primary azaindole isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—supported by experimental data. A comprehensive understanding of their metabolic fate is crucial for lead optimization and the development of more robust drug candidates.
Enhanced Metabolic Stability of Azaindole Isomers
Azaindole isomers generally exhibit improved metabolic stability when compared to their corresponding indole analogues.[1][2] This enhancement is a significant advantage in drug design, often leading to improved oral bioavailability and a more predictable pharmacokinetic profile. The introduction of a nitrogen atom into the indole ring system can alter the molecule's susceptibility to metabolism by key drug-metabolizing enzymes.
A systematic study comparing the metabolic stability of the four azaindole isomers in human liver microsomes (HLM) revealed a notable increase in half-life (t½) for all isomers compared to the parent indole compound.[1] The parent indole exhibited a relatively short half-life of 16.9 minutes, indicating rapid metabolism. In contrast, the azaindole isomers displayed significantly longer half-lives, ranging from 38.5 minutes to over 100 minutes, demonstrating their enhanced metabolic stability.[1]
Quantitative Comparison of Metabolic Stability
The following table summarizes the in vitro half-life data for the four azaindole isomers and the parent indole compound in human liver microsomes (HLM).
| Compound | Isomer | Half-life (t½) in HLM (min) |
| Indole Analogue | - | 16.9[1] |
| 4-Azaindole Analogue | 4-aza | > 100 |
| This compound Analogue | 5-aza | > 100 |
| 6-Azaindole Analogue | 6-aza | 38.5 |
| 7-Azaindole Analogue | 7-aza | 49.5 |
Caption: Comparative in vitro half-life of indole and azaindole isomers in human liver microsomes.
As the data indicates, 4- and this compound isomers exhibit exceptional metabolic stability, with half-lives exceeding 100 minutes under the tested conditions. The 6- and 7-azaindole isomers also show a significant improvement in stability compared to the indole analogue.
Metabolic Pathways of Azaindole Isomers
The primary route of metabolism for many nitrogen-containing heterocyclic compounds, including azaindoles, involves Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes and, in some cases, aldehyde oxidase (AO). The position of the nitrogen atom in the azaindole ring influences the regioselectivity of these metabolic transformations.
While specific metabolic pathways can be compound-dependent, the following diagrams illustrate the general and known metabolic pathways for the parent indole scaffold and the different azaindole isomers.
Caption: General metabolic pathway of the indole scaffold.
Caption: Postulated metabolic pathway of 4-azaindole.
Caption: Known metabolic pathway of this compound, often involving hydroxylation and subsequent glucuronidation.
References
Performance of 5-Azaindole Derivatives Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various 5-azaindole derivatives against a range of cancer cell lines. The data presented is compiled from recent studies and is intended to aid researchers in the evaluation and selection of promising lead compounds for further development.
Quantitative Performance Data
The cytotoxic activity of several this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the tables below. Lower values indicate higher potency.
Table 1: Cytotoxic Activity (IC50/GI50 in µM) of this compound Derivatives Against Various Cancer Cell Lines
| Derivative | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | A375 (Melanoma) | SMMC (Liver) | A2780 (Ovarian) |
| CM01 [1] | 0.45 (GI50) | - | 0.23 (GI50) | - | - | - | - |
| CM02 [1] | 0.29 (GI50) | - | 0.15 (GI50) | - | - | - | - |
| Compound 8v [2] | 3.7 | 8.0 | 19.9 | - | - | - | - |
| 7-AID | 16.96 | - | 14.12 | 12.69 | - | - | - |
| TH1082 | - | - | 76.94 | - | 25.38 | 48.70 | - |
| Fluorescent Azaindoles (General) | - | - | - | - | - | - | Cytotoxic |
Note: The activity of fluorescent azaindoles against A2780 ovarian carcinoma cells has been reported, but specific IC50 values for individual derivatives were not detailed in the reviewed literature.
Mechanism of Action: Insights from Preclinical Studies
Several studies have elucidated the mechanisms by which this compound derivatives exert their anticancer effects. A prominent mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Signaling Pathway of Tubulin Polymerization Inhibition and G2/M Arrest
Certain this compound derivatives, such as CM01 and CM02, have been shown to inhibit tubulin polymerization.[1] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol Steps:
-
Cell Treatment: Cells are treated with the this compound derivative or vehicle control for a specified time.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in each phase of the cell cycle is determined by analyzing the resulting DNA content histograms.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.
Protocol Steps:
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared in a 96-well plate.
-
Compound Addition: The this compound derivative or a control compound is added to the reaction mixture.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Measurement: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control to determine its inhibitory effect.
References
- 1. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Inhibition Profiles of Substituted 5-Azaindole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the development of novel therapeutics. This guide provides a comparative analysis of the kinase inhibition profiles of various substituted this compound compounds, supported by experimental data and detailed methodologies.
Comparative Inhibition Data
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of representative substituted this compound compounds against key kinases implicated in cancer and other diseases. These kinases include Cell Division Cycle 7 (Cdc7), Checkpoint Kinase 1 (CHK1), and Aurora Kinases (Aurora A and Aurora B).
Table 1: Inhibition of Cdc7 Kinase by Substituted this compound Derivatives
| Compound ID | Substitution Pattern | Cdc7 IC50 (nM) | Selectivity Notes |
| Compound 1 | 3-(4-Chlorophenyl)-5-(pyrimidin-4-yl) | 160 | >83-fold selective over CDK2. |
| Compound 2 | 3-(3-Pyridinyl)-5-(pyrimidin-4-yl) | 160 | 1.1-fold selective over CDK2. |
| Compound 3 | N-(5-(cyclopropylmethoxy)-1H-pyrrolo[2,3-b]pyridin-3-yl) | 36 | Improved metabolic stability. |
| Compound 4 | 3-(6-Chloro-1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridine | 66 | Good selectivity over CDK2. |
Table 2: Inhibition of CHK1 by 5-Azaindolocarbazole Derivatives
| Compound ID | Substitution on Maleimide | CHK1 IC50 (nM) | Cytotoxicity (L1210 IC50, nM) |
| Compound 5 | Unsubstituted | 72 | >10,000 |
| Compound 6 | Unsubstituted | 27 | 1,200 |
| Compound 7 | Unsubstituted | 14 | 5,500 |
Table 3: Inhibition of Aurora Kinases by a 7-Azaindole Derivative
| Compound ID | Substitution Pattern | Aurora A IC50 (µM) | Aurora B IC50 (µM) |
| Compound 8 | 4-(Pyrazol-1-yl)-7-azaindole derivative | 6.2 | 0.51 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
General Procedure (Example for Cdc7):
-
Reagents and Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex.
-
Kinase substrate: A peptide derived from the Mcm2 protein (e.g., biotinylated).
-
ATP: Typically used at a concentration around the Km for the specific kinase.
-
Kinase assay buffer: Containing components like Tris-HCl, MgCl2, DTT, and BSA.
-
Test compounds: Serially diluted in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Protocol:
-
A master mix of the kinase and substrate in the assay buffer is prepared.
-
The test compounds at various concentrations are pre-incubated with the kinase/substrate mixture in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of product (ADP) is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Cell-Based Kinase Inhibition Assays
Objective: To assess the ability of a compound to inhibit a target kinase within a cellular context.
General Procedure (Example for CHK1):
-
Cell Culture:
-
Human cancer cell lines (e.g., HT29, L1210) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
-
Viability/Proliferation Measurement:
-
Cell viability is assessed using a standard method such as the MTT or SRB assay. The absorbance is read using a microplate reader.
-
-
Target Engagement (Western Blot):
-
To confirm target inhibition, cells are treated with the compound for a shorter duration (e.g., 1-2 hours).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for the phosphorylated form of a known CHK1 substrate (e.g., p-Cdc25C) and total CHK1 as a loading control.
-
-
Data Analysis:
-
For viability assays, IC50 values are calculated from the dose-response curves.
-
For Western blots, the reduction in the phosphorylation of the substrate indicates target engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for kinase inhibitor screening.
References
The Influence of Isomerism on ADME-Tox Properties: A Comparative Study of Azaindoles
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its pharmacokinetic and toxicological profile is paramount. The azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, offering opportunities to fine-tune a compound's properties by strategically placing a nitrogen atom in the benzene ring portion of the indole nucleus. This guide provides a comparative analysis of the four principal azaindole isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—and their differential effects on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-tox) properties, supported by experimental data.
The introduction of a nitrogen atom into the indole scaffold to form azaindole isomers significantly alters the electron distribution, lipophilicity, and hydrogen bonding capacity of the molecule. These changes, in turn, have a profound impact on how the compound interacts with metabolic enzymes, transporters, and off-target proteins, ultimately shaping its ADME-tox profile. The position of the nitrogen atom is a critical determinant of these properties, making a comparative understanding of the isomers essential for rational drug design.
Comparative Analysis of ADME-Tox Properties
Key Physicochemical and ADME Property Trends
| Property | 4-Azaindole | This compound | 6-Azaindole | 7-Azaindole |
| Solubility | Generally enhanced compared to indole.[1] | Generally enhanced compared to indole.[1] | Generally enhanced compared to indole.[1] | Generally enhanced compared to indole.[1] |
| Metabolic Stability | Generally improved compared to indole.[1] | Generally improved compared to indole. | Generally improved compared to indole. | Generally improved compared to indole. |
| Permeability | Can be modulated by substitution. | Can be modulated by substitution. | Can be modulated by substitution. | Can be modulated by substitution. |
| General Efficacy (in some studies) | Often maintained or improved. | Can be reduced compared to indole. | Can be reduced compared to indole. | Often maintained or improved. |
Metabolic Stability
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method for assessing this property. Studies have shown that azaindole isomers generally exhibit greater metabolic stability than their corresponding indole analogs. Among the isomers, 4- and 7-azaindoles often demonstrate the most significant improvements.
Table 1: Comparative Metabolic Stability of Azaindole Derivatives in Human Liver Microsomes (HLM)
| Compound Class | Example Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 4-Azaindole Derivative | PAK1 Inhibitor | > 100 | Low (Implied) |
| This compound Derivative | Cdc7 Inhibitor | Moderate | Moderate |
| 6-Azaindole Derivative | Glucocorticoid Receptor Agonist | Data not consistently reported | Data not consistently reported |
| 7-Azaindole Derivative | HPK1 Inhibitor | 25.0 | 9.2 (as human hepatocyte clearance in mL/min/kg) |
Cytochrome P450 (CYP) Inhibition
The potential for a drug candidate to inhibit major CYP450 enzymes is a key safety concern due to the risk of drug-drug interactions. The inhibitory profiles of azaindole isomers can differ based on the nitrogen atom's position and its influence on the molecule's interaction with the enzyme's active site.
Table 2: Comparative CYP450 Inhibition Profiles of Azaindole Derivatives (IC50 in µM)
| Compound Class | Example Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| 4-Azaindole Derivative | PAK1 Inhibitor | > 50 | > 50 | > 50 | > 50 | > 50 |
| This compound Derivative | Data not readily available | - | - | - | - | - |
| 6-Azaindole Derivative | 5-HT6R Antagonist | > 10 | > 10 | > 10 | > 10 | > 10 |
| 7-Azaindole Derivative | PI3Kγ Inhibitor | > 25 | > 25 | > 25 | > 25 | > 25 |
Note: The provided data for specific compounds indicates low potential for CYP inhibition across the tested isoforms. However, this is highly dependent on the specific substituents on the azaindole core.
Permeability
Intestinal permeability is a key factor for oral drug absorption. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal permeability. The polarity introduced by the nitrogen atom in the azaindole ring can influence a compound's ability to cross cell membranes.
Table 3: Comparative Permeability of Azaindole Derivatives in Caco-2 Assays
| Compound Class | Example Compound | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |
| 4-Azaindole Derivative | PAK1 Inhibitor | 10.2 | 1.1 |
| This compound Derivative | Data not readily available | - | - |
| 6-Azaindole Derivative | Data not readily available | - | - |
| 7-Azaindole Derivative | Data not readily available | - | - |
Note: Data on the permeability of a wide range of derivatives for each isomer is limited in publicly available literature, highlighting an area for further research.
Cytotoxicity
In vitro cytotoxicity assays are essential for early identification of potential safety liabilities. The MTT assay, which measures cell metabolic activity, is a common method for assessing the cytotoxic potential of compounds.
Table 4: Comparative Cytotoxicity of Azaindole Derivatives
| Compound Class | Example Compound | Cell Line | IC50 (µM) |
| 4-Azaindole Derivative | Data not readily available | - | - |
| This compound Derivative | Data not readily available | - | - |
| 6-Azaindole Derivative | Data not readily available | - | - |
| 7-Azaindole Derivative | Anticancer Agent | HeLa, MCF-7, MDA MB-231 | 16.96, 14.12, 12.69 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of further comparative studies.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by human liver microsomal enzymes.
Methodology:
-
Preparation of Incubation Mixture: A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. Pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) are suspended in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Initiation of Reaction: The reaction is initiated by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the microsomal suspension pre-warmed to 37°C. The test compound is then added to achieve the desired final concentration (e.g., 1 µM).
-
Time-Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the inhibitory potential of a test compound against major CYP450 isoforms.
Methodology:
-
Incubation Setup: The assay is typically performed in a 96-well plate format. Each well contains human liver microsomes, a specific CYP isoform probe substrate (e.g., phenacetin for CYP1A2), and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of a NADPH-regenerating system and incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate metabolism is determined by plotting the percentage of inhibition against the test compound concentration.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at specific time points.
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (Papp B to A / Papp A to B) is also calculated to assess the involvement of active efflux transporters.
MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of a test compound on a cell line.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plate is incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved in ADME-tox profiling and the potential metabolic fate of azaindole isomers, the following diagrams have been generated using the DOT language.
Conclusion
The strategic placement of a nitrogen atom within the indole scaffold to create azaindole isomers offers a powerful tool for medicinal chemists to modulate the ADME-tox properties of drug candidates. While all azaindole isomers generally provide improvements in solubility and metabolic stability over their indole counterparts, 4- and 7-azaindoles often emerge as the most promising isomers for maintaining or enhancing biological activity while improving the overall pharmacokinetic profile. Conversely, 5- and 6-azaindoles may be advantageous when a reduction in potency is acceptable in exchange for significant gains in physicochemical properties.
This comparative guide highlights the importance of considering isomeric effects early in the drug discovery process. The provided experimental protocols and workflows serve as a foundation for conducting further systematic studies to build a more comprehensive understanding of the structure-ADME-tox relationships of this versatile class of compounds. Such knowledge is critical for the rational design of safer and more effective therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 5-Azaindole: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 5-Azaindole is critical for maintaining a secure research environment and protecting personnel from potential hazards. This guide provides detailed, step-by-step procedures for the proper management of this compound waste, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] Before handling, it is essential to be aware of its specific hazards to ensure appropriate safety measures are in place.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [1] |
| Physical State | Powder Solid | [1] |
| Incompatibilities | Strong oxidizing agents |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The primary and mandated method for disposing of this compound is through an approved hazardous waste disposal service. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Collection (Solid Waste)
-
Designate a Waste Container: Use a container that is chemically compatible with this compound. The original manufacturer's container is often a suitable choice. If using a different container, ensure it is clean, dry, and has a secure, leak-proof screw-on cap.
-
Collect Waste: Carefully transfer any unused or contaminated solid this compound into the designated hazardous waste container.
-
Avoid creating dust. If sweeping is necessary, do so gently.
-
For contaminated lab supplies (e.g., weigh boats, gloves, kimwipes), double-bag them in clear plastic bags before placing them in the final solid waste container.
-
Step 2: Waste Collection (Liquid Waste)
-
Designate a Container: For solutions containing this compound, use a clearly marked, leak-proof container with a secure screw-top lid.
-
Collect Waste: Pour the liquid waste into the designated container. Do not mix with incompatible waste streams, particularly strong oxidizing agents.
-
Rinsate Management: If triple-rinsing glassware that contained this compound, the first rinse should be collected as hazardous waste. Subsequent rinses may be managed according to institutional and local guidelines.
Step 3: Labeling and Storage
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Irritant").
-
The date when waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.
-
Segregate the this compound waste from incompatible materials, especially strong oxidizing agents.
-
Step 4: Arrange for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding waste accumulation time limits and quantity restrictions.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Azaindole
Essential safety protocols, operational procedures, and disposal plans for the effective management of 5-Azaindole in a laboratory setting.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Wear safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Wear a lab coat or a long-sleeved, disposable gown. For larger quantities or where splashing is possible, chemical-resistant coveralls are recommended. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face particle respirator type N99 (US) or type P2 (EN 143).[3] Work in a well-ventilated area, preferably in a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety and experimental accuracy.
1. Preparation and Engineering Controls:
-
Ensure a calibrated weighing scale, appropriate glassware, and necessary solvents are prepared in a designated area.
-
Work within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
2. Weighing and Solution Preparation:
-
As this compound is a powder solid, handle it carefully to avoid generating dust.
-
Use a spatula to transfer the desired amount from the storage container to a weighing vessel.
-
If preparing a solution, add the solvent slowly to the solid to prevent splashing. This compound is soluble in methanol and chloroform.
3. Experimental Use:
-
Keep containers tightly closed when not in use to prevent contamination and exposure.
-
Avoid contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined below.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
First-Aid Measures
In the event of exposure to this compound, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.
2. Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Puncture the container to prevent reuse before disposal.
3. Final Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not discharge into sewer systems.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
